molecular formula C20H23F3N4S B15611452 Nct-503 CAS No. 1916571-90-8

Nct-503

Cat. No.: B15611452
CAS No.: 1916571-90-8
M. Wt: 408.5 g/mol
InChI Key: PJNSZIQUFLWRLH-UHFFFAOYSA-N
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Description

small molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4,6-dimethylpyridin-2-yl)-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4S/c1-14-11-15(2)24-18(12-14)25-19(28)27-9-7-26(8-10-27)13-16-3-5-17(6-4-16)20(21,22)23/h3-6,11-12H,7-10,13H2,1-2H3,(H,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNSZIQUFLWRLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=S)N2CCN(CC2)CC3=CC=C(C=C3)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Nct-503: An In-Depth Technical Guide on its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nct-503 is a potent and selective small-molecule inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1] This pathway is frequently upregulated in various cancers to support rapid proliferation, nucleotide biosynthesis, and maintain redox balance.[2] this compound exerts its anti-cancer effects by disrupting these crucial metabolic processes, leading to cell cycle arrest, apoptosis, and sensitization to other therapies.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, including its effects on key signaling pathways, quantitative data from various studies, detailed experimental protocols, and visual representations of its molecular interactions.

Core Mechanism of Action: Inhibition of PHGDH and Disruption of Serine Synthesis

This compound functions as a non-competitive inhibitor of PHGDH, with a reported IC50 value of 2.5 µM in cell-free assays.[1][3] By binding to PHGDH, this compound blocks the conversion of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate, the first committed step in serine biosynthesis.[2] This direct inhibition leads to a reduction in the intracellular pool of serine derived from glucose.[3][5]

The consequences of PHGDH inhibition by this compound extend beyond the simple depletion of de novo serine. The cellular response involves a futile cycle that depletes nucleotide pools. Specifically, this compound treatment triggers a serine-glycine one-carbon (SGOC) unit "wasting" cycle dependent on serine hydroxymethyltransferase 1 (SHMT1).[3] This futile cycle ultimately leads to the depletion of nucleotides, contributing to cell cycle arrest.[3]

Interestingly, some studies have reported potential off-target effects of this compound. Research in neuroblastoma cell lines has shown that this compound can reroute glucose-derived carbons into the tricarboxylic acid (TCA) cycle, a phenomenon observed independently of PHGDH expression levels.[6][7][8][9] This suggests that while PHGDH is the primary target, this compound may have broader metabolic consequences that contribute to its anti-cancer activity.

Signaling Pathway: this compound Primary Mechanism of Action

Nct_503_Primary_Mechanism Glucose Glucose _3PG 3-Phosphoglycerate (3-PG) Glucose->_3PG PHGDH PHGDH _3PG->PHGDH Inhibition Serine Serine PHGDH->Serine OneCarbon One-Carbon Metabolism Serine->OneCarbon Redox Redox Balance (GSH, NADPH) Serine->Redox Nct503 This compound Nct503->PHGDH Nucleotides Nucleotide Synthesis OneCarbon->Nucleotides CellGrowth Cancer Cell Growth & Proliferation Nucleotides->CellGrowth Redox->CellGrowth Nct_503_Downstream_Effects Nct503 This compound PHGDH_Inhibition PHGDH Inhibition Nct503->PHGDH_Inhibition Metabolic_Stress Metabolic Stress (Nucleotide Depletion, ROS) PHGDH_Inhibition->Metabolic_Stress AMPK AMPK Activation Metabolic_Stress->AMPK p53 p53/p21 Upregulation Metabolic_Stress->p53 Apoptosis Apoptosis Metabolic_Stress->Apoptosis mTOR mTOR/p70S6K Inhibition AMPK->mTOR Cell_Cycle_Arrest G2/M Cell Cycle Arrest mTOR->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis Xenograft_Workflow Cell_Culture Cancer Cell Culture Injection Subcutaneous Injection into Mice Cell_Culture->Injection Tumor_Growth Tumor Growth to Palpable Size Injection->Tumor_Growth Grouping Randomization into Treatment & Control Groups Tumor_Growth->Grouping Treatment This compound Administration (e.g., i.p. injection) Grouping->Treatment Control Vehicle Administration Grouping->Control Monitoring Tumor Volume Measurement Treatment->Monitoring Control->Monitoring Endpoint Endpoint: Tumor Excision & Analysis Monitoring->Endpoint

References

Downstream Metabolic Effects of Nct-503: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nct-503 is a potent and selective small-molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway. By targeting this critical metabolic node, this compound elicits a cascade of downstream effects on cellular metabolism, impacting not only serine and glycine (B1666218) levels but also one-carbon metabolism, nucleotide biosynthesis, redox balance, and central carbon metabolism. This technical guide provides an in-depth overview of the metabolic consequences of this compound treatment, supported by quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways. Recent findings have also elucidated a significant off-target effect of this compound on the tricarboxylic acid (TCA) cycle, further expanding its metabolic impact. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential and mechanistic underpinnings of PHGDH inhibition.

Core Mechanism of Action and Downstream Metabolic Consequences

This compound functions as a selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the initial and rate-limiting enzyme in the de novo serine synthesis pathway[1][2]. This pathway converts the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) into serine. By inhibiting PHGDH, this compound effectively blocks the production of serine from glucose[1][3].

The inhibition of de novo serine synthesis by this compound has several critical downstream metabolic consequences:

  • Depletion of Serine and Glycine Pools: The most immediate effect is the reduction of intracellular serine levels. As serine is a direct precursor to glycine, glycine levels are also consequently depleted.

  • Impairment of One-Carbon Metabolism: Serine is a primary donor of one-carbon units to the folate cycle. These one-carbon units are essential for the synthesis of purines and thymidylate, key components of DNA and RNA[4]. This compound treatment, by reducing serine availability, disrupts the one-carbon pool, leading to defects in nucleotide biosynthesis[4].

  • Induction of a "One-Carbon Wasting" Cycle: A fascinating downstream effect of this compound is the induction of a futile cycle involving serine hydroxymethyltransferase 1 (SHMT1). In the presence of this compound, SHMT1, which normally converts serine to glycine, can reverse its activity to synthesize serine from glycine. This process, however, consumes one-carbon units from the folate pool without a net production of serine, leading to a "wasting" of one-carbon units and further exacerbating the nucleotide synthesis defect[4].

  • Cell Cycle Arrest: The depletion of nucleotides resulting from impaired one-carbon metabolism leads to cell cycle arrest, primarily at the G1/S phase transition[4].

  • Off-Target Effect on the TCA Cycle: Studies have revealed that this compound has an off-target effect that limits the entry of glucose-derived carbon into the tricarboxylic acid (TCA) cycle at the point of citrate (B86180) synthesis[3][5]. This effect is independent of its on-target PHGDH inhibition[3]. This leads to a reduction in glucose-derived citrate and a rerouting of glucose-derived carbons into the TCA cycle through alternative pathways, such as via pyruvate (B1213749) carboxylase[3].

Nct-503_On-Target_Signaling_Pathway cluster_glycolysis Glycolysis cluster_serine_synthesis De Novo Serine Synthesis cluster_one_carbon One-Carbon Metabolism Glucose Glucose 3-PG 3-Phosphoglycerate Glucose->3-PG Serine Serine 3-PG->Serine PHGDH PHGDH PHGDH Glycine Glycine Serine->Glycine SHMT1/2 One-Carbon_Units One-Carbon Units (from Folate Cycle) Glycine->One-Carbon_Units Nucleotide_Synthesis Nucleotide Synthesis (Purines, Thymidylate) One-Carbon_Units->Nucleotide_Synthesis Cell_Cycle_Progression Cell_Cycle_Progression Nucleotide_Synthesis->Cell_Cycle_Progression Required for Cell_Cycle_Arrest Cell_Cycle_Arrest This compound This compound This compound->PHGDH Inhibits Cell_Cycle_Progression->Cell_Cycle_Arrest

Caption: On-target signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data on the effects of this compound from various studies.

Table 1: In Vitro Efficacy of this compound

ParameterCell Line(s)ValueReference(s)
IC50 (PHGDH inhibition) -2.5 µM[1]
EC50 (Cell Viability) PHGDH-dependent cell lines8–16 μM[4]
MDA-MB-231 (low PHGDH)6- to 10-fold higher than dependent lines[4]
MDA-MB-46820.2 ± 2.8 µM[6]
Reduction in Viable Cells BE(2)-C, SH-EP (Neuroblastoma)40-50% reduction with 10 µM this compound[3]
Kelly, SK-N-AS (Neuroblastoma)20-35% reduction with 10 µM this compound[3]

Table 2: Metabolic Flux Alterations Induced by this compound

Metabolic PathwayCell LineTreatmentEffectReference(s)
De Novo Serine Synthesis PHGDH-dependent cellsThis compoundBlocked[1]
Pentose Phosphate Pathway Epithelial cancer cells25 µM this compoundReduced flux[3]
TCA Cycle Epithelial cancer cells25 µM this compoundReduced flux[3]
Glucose-derived Citrate Neuroblastoma cells10 µM this compoundSignificantly reduced[3]
Nucleotide Synthesis MDA-MB-46810 µM this compoundDecreased incorporation of glucose-derived carbons[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's metabolic effects.

Cell Viability Assays (MTT/MTS)

Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (e.g., DMSO or a specialized buffer)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 72-96 hours).

  • Reagent Addition:

    • MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Solubilization (MTT Assay only): After incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis

Objective: To assess the protein levels of PHGDH and other relevant proteins in response to this compound treatment.

Materials:

  • Treated and untreated cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PHGDH, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Metabolic Flux Analysis using 13C-Labeled Glucose and GC-MS

Objective: To trace the fate of glucose-derived carbons through metabolic pathways in cells treated with this compound.

Materials:

  • 13C-labeled glucose (e.g., U-13C6-glucose)

  • Cell culture medium lacking glucose

  • This compound

  • Quenching solution (e.g., cold methanol)

  • Extraction solvent (e.g., methanol:chloroform:water mixture)

  • Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine, MSTFA)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound or vehicle for the specified duration.

  • Isotope Labeling: Replace the culture medium with glucose-free medium containing 13C-labeled glucose and continue the incubation for a defined period (e.g., a "pulsed" experiment for minutes to hours).

  • Quenching: Rapidly aspirate the medium and quench metabolism by adding ice-cold quenching solution to the cells.

  • Metabolite Extraction: Scrape the cells in the quenching solution and transfer to a tube. Perform a liquid-liquid extraction to separate polar metabolites from non-polar lipids. A common method involves a methanol:chloroform:water extraction.

  • Derivatization: Dry the polar metabolite extract and derivatize the samples to make them volatile for GC-MS analysis. This typically involves a two-step process of methoximation followed by silylation.

  • GC-MS Analysis: Inject the derivatized samples into the GC-MS system. The gas chromatograph separates the metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the determination of the isotopic labeling patterns.

  • Data Analysis: Analyze the mass isotopomer distributions of key metabolites to determine the relative flux through different metabolic pathways.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cells for implantation

  • This compound formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm3). Randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound or vehicle to the mice according to the planned dosing schedule (e.g., daily intraperitoneal injections).

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate the tumor volume.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the this compound-treated and vehicle control groups.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its in vitro investigation.

Nct-503_Off-Target_TCA_Cycle_Effect cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_alternative_anaplerosis Alternative Anaplerosis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase Citrate Citrate Acetyl-CoA->Citrate Citrate Synthase TCA_Intermediates Other TCA Intermediates Citrate->TCA_Intermediates This compound This compound This compound->Citrate Inhibits Glucose-derived Carbon Entry Pyruvate_Carboxylase Pyruvate Carboxylase This compound->Pyruvate_Carboxylase May Enhance Activity Oxaloacetate->TCA_Intermediates

Caption: Off-target effect of this compound on the TCA cycle.

Nct-503_and_SHMT1_Futile_Cycle cluster_serine_glycine Serine-Glycine Interconversion cluster_one_carbon_pool One-Carbon Pool cluster_outcome Outcome Serine Serine Glycine Glycine Serine->Glycine SHMT1 Serine->Glycine One-Carbon Unit to Folate Pool THF Tetrahydrofolate (THF) Glycine->Serine One-Carbon Unit from Folate Pool 5,10-methylene-THF 5,10-Methylene-THF One_Carbon_Wasting One-Carbon Wasting (Futile Cycle) Glycine->One_Carbon_Wasting THF->5,10-methylene-THF This compound This compound PHGDH_Inhibition PHGDH Inhibition (Reduced de novo Serine) This compound->PHGDH_Inhibition PHGDH_Inhibition->Glycine Drives reverse SHMT1 reaction Nucleotide_Depletion Nucleotide Depletion One_Carbon_Wasting->Nucleotide_Depletion

Caption: this compound induced one-carbon wasting via SHMT1.

In_Vitro_Investigation_Workflow cluster_assays Assays Start Select Cancer Cell Lines Cell_Culture Cell Culture Start->Cell_Culture Nct-503_Treatment This compound Treatment (Dose-Response and Time-Course) Cell_Culture->Nct-503_Treatment Endpoint_Assays Endpoint Assays Nct-503_Treatment->Endpoint_Assays Viability_Assay Cell Viability (MTT/MTS) Endpoint_Assays->Viability_Assay Western_Blot Western Blot (PHGDH, etc.) Endpoint_Assays->Western_Blot Metabolomics Metabolomics (GC-MS, LC-MS) Endpoint_Assays->Metabolomics Flux_Analysis 13C-Metabolic Flux Analysis Endpoint_Assays->Flux_Analysis Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Metabolomics->Data_Analysis Flux_Analysis->Data_Analysis Conclusion Conclusion on Metabolic Effects Data_Analysis->Conclusion

Caption: General workflow for in vitro investigation of this compound.

Conclusion

This compound is a powerful tool for probing the metabolic vulnerabilities of cancer cells dependent on the de novo serine synthesis pathway. Its well-defined on-target effects, coupled with the more recently discovered off-target impact on the TCA cycle, highlight the intricate and interconnected nature of cellular metabolism. This guide provides a foundational understanding of the downstream metabolic consequences of this compound, offering researchers the necessary information to design and interpret experiments aimed at further elucidating its therapeutic potential. The provided protocols and pathway diagrams serve as a practical resource for the scientific community engaged in the development of novel metabolic cancer therapies.

References

An In-depth Technical Guide to NCT-503 and its Interplay with the Serine Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCT-503 is a potent and selective small-molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway. This pathway is a critical metabolic node, providing the cell with serine and its derivatives, which are essential for the synthesis of proteins, nucleotides, and lipids. In various cancers, the upregulation of the serine biosynthesis pathway has been observed, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its characterization, and visualizations of the pertinent signaling pathways.

Introduction to the Serine Biosynthesis Pathway and PHGDH

The de novo serine biosynthesis pathway channels the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) into the production of L-serine. This process involves three key enzymatic steps:

  • Phosphoglycerate dehydrogenase (PHGDH): Oxidizes 3-PG to 3-phosphohydroxypyruvate. This is the first and rate-limiting step of the pathway.

  • Phosphoserine aminotransferase 1 (PSAT1): Converts 3-phosphohydroxypyruvate to phosphoserine.

  • Phosphoserine phosphatase (PSPH): Dephosphorylates phosphoserine to produce L-serine.[1][2][3]

L-serine is a non-essential amino acid that serves as a crucial precursor for a multitude of biosynthetic pathways, including the synthesis of glycine, cysteine, and one-carbon units essential for nucleotide and lipid synthesis.[3][4] Given its central role in cellular proliferation, the serine biosynthesis pathway, and particularly PHGDH, has emerged as a key target in cancer metabolism research.

This compound: A Selective PHGDH Inhibitor

This compound is a well-characterized inhibitor of PHGDH. It has been instrumental in elucidating the role of the serine biosynthesis pathway in cancer cell proliferation and survival.

Mechanism of Action

This compound acts as a non-competitive inhibitor with respect to both the substrate 3-phosphoglycerate and the cofactor NAD+.[5] By binding to PHGDH, this compound effectively blocks the entry of glycolytic intermediates into the serine biosynthesis pathway, leading to a reduction in intracellular serine levels. This inhibition has been shown to induce cell cycle arrest and reduce the viability of cancer cells that are dependent on de novo serine synthesis.[6]

Quantitative Data on this compound Efficacy

The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer cell lines and xenograft models.

Table 1: In Vitro Efficacy of this compound
Cell LineCancer TypeParameterValueReference
MDA-MB-468Breast CancerIC50 (PHGDH inhibition)2.5 µM
MDA-MB-468Breast CancerEC50 (Serine flux)2.3 µM
MDA-MB-468Breast CancerEC50 (Cytotoxicity)8 µM[6]
PHGDH-dependent cell linesVariousEC508–16 μM[5]
A549Non-Small Cell Lung CancerIC50 (72h)16.44 µM[7]
BE(2)-C, Kelly, SH-EP, SK-N-ASNeuroblastomaViable cell reduction (10 µM, 96h)20-50%[8]
Table 2: In Vivo Efficacy of this compound
Xenograft ModelCancer TypeTreatmentOutcomeReference
MDA-MB-468Breast Cancer40 mg/kg daily, IPReduced tumor growth and weight[5]
HCT-116Colorectal Cancer40 mg/kgTumor growth inhibition[1]
A549Non-Small Cell Lung CancerCo-administered with PKM2-IN-1Significantly inhibited tumor growth[7]

Signaling Pathway Interactions

Inhibition of PHGDH by this compound has significant downstream effects on other critical signaling pathways, most notably the mTORC1 pathway.

This compound and mTORC1 Signaling

Inhibition of the serine biosynthesis pathway by this compound can lead to the activation of the mTORC1 signaling pathway as a pro-survival mechanism in some cancer cells.[9][10] This compensatory activation can limit the therapeutic efficacy of this compound as a monotherapy. The accumulation of certain metabolites due to the pathway block can activate mTORC1, which in turn promotes the expression of genes involved in nutrient synthesis and uptake.[9][10] This highlights a potential therapeutic strategy of combining PHGDH inhibitors with mTORC1 inhibitors.[9][10]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability (MTT) Assay

This protocol is adapted from standard MTT assay procedures to assess the effect of this compound on cancer cell viability.[7][11][12]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Metabolite Extraction and Analysis (Metabolomics)

This protocol outlines a general workflow for studying the metabolic effects of this compound.[8][13]

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound or a vehicle control for a specified time.

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells with ice-cold PBS.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture dish.

    • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

    • Vortex the lysate and incubate on ice for 20 minutes.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet the cell debris.

  • Sample Preparation: Transfer the supernatant containing the metabolites to a new tube and dry it using a vacuum concentrator.

  • LC-MS/MS Analysis: Reconstitute the dried metabolites in a suitable solvent and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the changes in metabolite levels.

Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.

Diagram 1: The Serine Biosynthesis Pathway and the Action of this compound

Serine_Biosynthesis_Pathway cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Biosynthesis Pathway 3_PG 3-Phosphoglycerate 3_PHP 3-Phosphohydroxypyruvate 3_PG->3_PHP PHGDH P_Ser Phosphoserine 3_PHP->P_Ser PSAT1 Serine Serine P_Ser->Serine PSPH Downstream_Pathways Downstream_Pathways Serine->Downstream_Pathways Protein Synthesis Nucleotide Synthesis Lipid Synthesis NCT_503 This compound NCT_503->3_PHP Inhibits Experimental_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with this compound and Vehicle Control A->B C 3. Incubate (e.g., 72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4 hours) D->E F 6. Add Solubilization Solution E->F G 7. Measure Absorbance (570 nm) F->G H 8. Analyze Data (Calculate IC50) G->H NCT503_mTORC1_Interaction NCT_503 This compound PHGDH PHGDH NCT_503->PHGDH Inhibits Serine_Biosynthesis Serine Biosynthesis PHGDH->Serine_Biosynthesis Metabolite_Accumulation Metabolite Accumulation Serine_Biosynthesis->Metabolite_Accumulation Leads to mTORC1 mTORC1 Metabolite_Accumulation->mTORC1 Activates Pro_survival_Signaling Pro-survival Signaling (e.g., ATF4 expression) mTORC1->Pro_survival_Signaling Promotes

References

Nct-503: An In-depth Technical Guide to its On-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nct-503 is a small molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine synthesis pathway.[1][2] This pathway is upregulated in various cancers, making PHGDH an attractive therapeutic target. This technical guide provides a comprehensive overview of the on-target effects of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways and workflows.

On-Target Effects and Mechanism of Action

This compound selectively inhibits PHGDH, leading to a blockage of glucose-derived carbon flow into the serine synthesis pathway.[1][3] The primary on-target effect is the reduction of de novo serine synthesis, which has several downstream consequences for cancer cells that are dependent on this pathway.

The mechanism of action of this compound has been characterized as non-competitive with respect to both 3-phosphoglycerate (B1209933) (3-PG) and the co-substrate NAD+.[2] Inhibition is reversible, as demonstrated by dilution experiments.[2] By inhibiting PHGDH, this compound leads to a depletion of downstream metabolites crucial for cell proliferation, including serine and its derivatives which are essential for nucleotide and glutathione (B108866) synthesis. This ultimately results in cell cycle arrest and can induce necrosis in PHGDH-dependent cancer cells.[3]

Interestingly, the inhibition of PHGDH by this compound can also trigger a futile cycle involving SHMT1-dependent one-carbon unit wasting to synthesize serine from glycine.[3] This process further depletes the cell of essential nucleotides.

Signaling Pathway of this compound On-Target Effects

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Glucose Glucose 3-PG 3-PG Glucose->3-PG Glycolysis PHGDH PHGDH 3-PG->PHGDH This compound This compound This compound->PHGDH Inhibition 3-PHP 3-PHP PHGDH->3-PHP Phosphoserine Phosphoserine 3-PHP->Phosphoserine Serine Serine Phosphoserine->Serine Glycine Glycine Serine->Glycine Nucleotide Synthesis Nucleotide Synthesis Serine->Nucleotide Synthesis One-Carbon Metabolism Glutathione Synthesis Glutathione Synthesis Serine->Glutathione Synthesis Cell Proliferation Cell Proliferation Nucleotide Synthesis->Cell Proliferation Cell Cycle Arrest Cell Cycle Arrest Nucleotide Synthesis->Cell Cycle Arrest Depletion leads to

Caption: On-target signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the on-target effects of this compound from various preclinical studies.

Table 1: In Vitro Inhibitory Activity

ParameterValueCell Line/SystemReference
IC502.5 µMPHGDH enzyme assay[3]

Table 2: Pharmacokinetic Properties

ParameterValueAdministrationSpeciesReference
Half-life (t1/2)2.5 hrIntraperitonealMouse[2][3]
Cmax~20 µM (plasma)IntraperitonealMouse[2][3]
AUClast14,700 hr*ng/mLIntraperitonealMouse[2][3]

Table 3: In Vivo Efficacy

ModelTreatmentEffectReference
MDA-MB-468 xenografts (PHGDH-dependent)40 mg/kg daily, IPReduced tumor growth and weight[2][3]
MDA-MB-231 xenografts (PHGDH-independent)40 mg/kg daily, IPNo effect on tumor growth or weight[2][3]
HIF2α-KO-SU-R-786-o xenografts40 mg/kg daily, IPSignificantly suppressed tumor growth[4]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro PHGDH Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PHGDH.

Protocol:

  • Recombinant human PHGDH is purified.

  • The enzymatic reaction is initiated by adding the substrate 3-phosphoglycerate and the cofactor NAD+.

  • This compound is added at various concentrations.

  • The rate of NADH production is measured spectrophotometrically at 340 nm.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound with PHGDH in a cellular context.

Protocol:

  • Cells are treated with either this compound or a vehicle control.

  • The cells are harvested, washed, and resuspended in PBS.

  • The cell suspension is aliquoted and heated to a range of temperatures.

  • Cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.

  • The amount of soluble PHGDH at each temperature is determined by Western blotting.

  • A shift in the melting temperature of PHGDH in the presence of this compound indicates direct binding.[1]

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Protocol:

  • Cancer cells (e.g., MDA-MB-468) are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD.SCID).

  • Once tumors are established, mice are randomized into treatment and control groups.

  • This compound is prepared in a vehicle solution (e.g., 5% ethanol, 35% PEG300, and 60% aqueous 30% hydroxypropyl-β-cyclodextrin).[4]

  • Mice in the treatment group receive daily intraperitoneal injections of this compound (e.g., 40 mg/kg).[2][4]

  • Tumor volume is measured regularly using calipers.

  • At the end of the study, tumors are excised and weighed.

Experimental Workflow for In Vivo Xenograft Study

Cell_Culture Cancer Cell Culture (e.g., MDA-MB-468) Implantation Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Establishment Tumor Establishment Implantation->Tumor_Establishment Randomization Randomization of Mice Tumor_Establishment->Randomization Treatment_Group Treatment Group (this compound, 40 mg/kg IP daily) Randomization->Treatment_Group Control_Group Control Group (Vehicle IP daily) Randomization->Control_Group Monitoring Tumor Volume Monitoring Treatment_Group->Monitoring Control_Group->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Tumor Excision, Weight Measurement, and Statistical Analysis Endpoint->Analysis

Caption: Workflow for an in vivo xenograft efficacy study.

Off-Target Effects

It is crucial for researchers to be aware of potential off-target effects. Studies have shown that this compound can reroute glucose-derived carbons into the TCA cycle, a phenomenon observed to be independent of PHGDH expression.[1][5][6] This effect was not associated with alterations in citrate (B86180) synthase activity.[5][7] This highlights the importance of using appropriate controls, such as PHGDH knockout cell lines, to distinguish on-target from off-target effects in metabolic studies.

Logical Relationship of On- and Off-Target Effects

cluster_on_target On-Target Effects cluster_off_target Off-Target Effects This compound This compound Inhibit_PHGDH Inhibition of PHGDH This compound->Inhibit_PHGDH Reroute_Carbon Rerouting of Glucose-derived Carbons to TCA Cycle This compound->Reroute_Carbon Reduce_Serine Reduced de novo Serine Synthesis Inhibit_PHGDH->Reduce_Serine Anti-proliferative Anti-proliferative Effects (in PHGDH-dependent cells) Reduce_Serine->Anti-proliferative PHGDH_Independent Independent of PHGDH Expression Reroute_Carbon->PHGDH_Independent

Caption: On-target vs. potential off-target effects of this compound.

Conclusion

This compound is a potent and selective inhibitor of PHGDH with demonstrated preclinical efficacy in PHGDH-dependent cancer models. Its on-target effects are well-characterized, leading to the inhibition of the serine synthesis pathway and subsequent anti-proliferative effects. However, researchers should remain cognizant of its potential off-target metabolic effects and design experiments accordingly to ensure accurate interpretation of results. This guide provides a foundational understanding of this compound's on-target pharmacology to aid in the design and execution of future research and drug development efforts.

References

Nct-503: A Dual-Edged Sword for Interrogating Metabolic Reprogramming

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nct-503 has emerged as a critical chemical probe for dissecting the complexities of cancer metabolism. Initially characterized as a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway, its utility extends beyond this on-target effect. This technical guide provides a comprehensive overview of this compound as a tool to study metabolic reprogramming, detailing its dual mechanism of action, providing quantitative data on its effects, and offering detailed protocols for its application in experimental settings. We explore both its well-established role in blocking serine synthesis and its more recently discovered off-target function in remodeling the tricarboxylic acid (TCA) cycle, offering researchers a powerful tool to investigate cellular metabolic plasticity.

Introduction to this compound

This compound is a small-molecule inhibitor that has garnered significant attention for its ability to modulate cellular metabolism.[1][2] It was identified through a quantitative high-throughput screen as a selective inhibitor of PHGDH, an enzyme frequently overexpressed in various cancers and crucial for supplying serine for nucleotide, lipid, and protein synthesis, as well as maintaining redox homeostasis.[1][3] this compound exhibits favorable pharmacokinetic properties, making it suitable for both in vitro and in vivo studies.[1][4]

Mechanism of Action: On-Target and Off-Target Effects

The utility of this compound as a research tool lies in its distinct and significant effects on two central metabolic pathways.

On-Target Effect: Inhibition of Serine Biosynthesis

This compound acts as a non-competitive inhibitor of PHGDH with respect to both its substrate, 3-phosphoglycerate (B1209933) (3-PG), and its cofactor, NAD+.[1][5] This inhibition blocks the first committed step of de novo serine synthesis from glucose. Consequently, treatment with this compound leads to a reduction in the production of glucose-derived serine and downstream metabolites, including glycine (B1666218) and one-carbon units essential for nucleotide biosynthesis.[1][5]

Caption: On-target effect of this compound on the Serine Synthesis Pathway.
Off-Target Effect: Reprogramming of the TCA Cycle

Recent studies have unveiled a significant off-target effect of this compound that is independent of PHGDH inhibition.[2][6][7] this compound treatment reduces the incorporation of glucose-derived carbons into citrate, a key entry point into the TCA cycle.[2][8] Instead, it enhances the anaplerotic influx of pyruvate (B1213749) into the TCA cycle via pyruvate carboxylase, leading to increased levels of malate.[2][9] This rerouting of glucose-derived carbons suggests that this compound can be used to study cellular adaptations to perturbations in central carbon metabolism.[2]

Caption: Off-target effect of this compound on the TCA Cycle.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound across various cell lines and experimental conditions.

Table 1: IC50 and EC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypePHGDH ExpressionIC50 / EC50 (µM)Reference
MDA-MB-468Triple-Negative Breast CancerHigh20.2 ± 2.8 (IC50)[10]
BT-20Breast CancerHigh8 - 16 (EC50)[1]
HCC70Breast CancerHigh8 - 16 (EC50)[1]
HT1080FibrosarcomaHigh8 - 16 (EC50)[1]
MDA-MB-231Triple-Negative Breast CancerLow76.6 ± 3.2 (IC50)[10]
A549Non-Small Cell Lung CancerNot specified16.44 (IC50)[11]
BE(2)-CNeuroblastomaHighNot specified[2]
SH-EPNeuroblastomaLowNot specified[2]

Table 2: Effect of this compound on Metabolite Levels (13C-Glucose Tracing)

Cell LineConditionMetabolite13C-Label Incorporation (% of Control)Reference
BE(2)-C10 µM this compound, 48hSerineSignificantly Reduced[2][7]
BE(2)-C10 µM this compound, 48hCitrateSignificantly Reduced[2][7]
BE(2)-C10 µM this compound, 48hMalateSignificantly Enhanced[2][7]
SH-EP10 µM this compound, 48hSerineNot Detectable[2][7]
SH-EP10 µM this compound, 48hCitrateSignificantly Reduced[2][7]
SH-EP10 µM this compound, 48hMalateSignificantly Enhanced[2][7]
MDA-MB-468 (Xenograft)40 mg/kg this compound, dailyM+3 Serine (from U-13C Glucose)Reduced[1][12]

Experimental Protocols

Detailed methodologies for key experiments using this compound are provided below.

Cell Proliferation (MTT) Assay
  • Cell Seeding: Seed cells (e.g., 6.5 x 10³ cells/well for TNBC cell lines) in a 96-well plate and incubate for 24 hours to allow for attachment.[10]

  • Treatment: Treat cells with a range of this compound concentrations (e.g., 0.49–250 µM) for 48-96 hours.[10][13] Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) solution to each well and incubate for a period that allows for formazan (B1609692) crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Pulsed Stable Isotope-Resolved Metabolomics (pSIRM)

Caption: Workflow for Pulsed Stable Isotope-Resolved Metabolomics (pSIRM).
  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound (e.g., 10 µM) or vehicle for a specified time (e.g., 48 hours).[2][7]

  • Isotope Labeling: Replace the culture medium with a medium containing a stable isotope-labeled substrate, such as U-13C-glucose (e.g., 13 mM), for a short pulse (e.g., 10 minutes).[2][7]

  • Quenching: Rapidly quench metabolic activity by washing the cells with ice-cold saline and adding a cold quenching solution (e.g., 80% methanol).

  • Extraction: Extract metabolites using a suitable solvent system (e.g., a mixture of methanol, water, and chloroform).

  • Derivatization: For GC-MS analysis, derivatize the polar metabolites to increase their volatility (e.g., using methoxyamine hydrochloride followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide).

  • GC-MS Analysis: Analyze the samples using a gas chromatograph coupled to a mass spectrometer. A typical setup might involve a DB-5ms column with a temperature gradient from 60°C to 325°C.[14]

  • Data Analysis: Process the raw data to identify metabolites and determine the mass isotopomer distribution for each metabolite to calculate the percentage of 13C-label incorporation.

Western Blotting
  • Cell Lysis: Lyse cells treated with this compound or vehicle in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-PHGDH, 1:1000 dilution) overnight at 4°C.[15][16]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.[15]

  • Detection: Detect the signal using an ECL substrate and an imaging system.

Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment and Harvesting: Treat intact cells with this compound or vehicle. Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for a defined time (e.g., 3-8 minutes) using a thermal cycler.[2][4]

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or a lysis buffer (e.g., 50 mM Tris, 150 mM NaCl, 1% NP40, pH 8.5 with protease inhibitors).[2]

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 17,000-20,000 x g) for 20-30 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[2][4]

  • Western Blot Analysis: Analyze the soluble fractions by western blotting for the target protein to determine its thermal stability in the presence and absence of this compound.

In Vivo Xenograft Studies
  • Tumor Implantation: Subcutaneously implant cancer cells (e.g., 2 x 10⁶ cells in Matrigel) into the flanks of immunocompromised mice (e.g., athymic nude mice).[4]

  • Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 70-300 mm³). Randomize mice into treatment and control groups.[17]

  • Treatment Administration: Administer this compound (e.g., 40 mg/kg, intraperitoneally, daily) or vehicle.[4][5]

  • Tumor Volume Measurement: Measure tumor dimensions with digital calipers at regular intervals and calculate tumor volume using the formula: Volume = (width)² x (length)/2.[1]

  • Endpoint Analysis: At the end of the study, excise tumors for weight measurement and further analysis (e.g., histology, metabolomics).

Conclusion

This compound is a versatile and powerful tool for investigating metabolic reprogramming in cancer and other diseases. Its well-defined on-target inhibition of PHGDH allows for the specific interrogation of the serine biosynthesis pathway and its downstream effects. Furthermore, its recently characterized off-target activity on the TCA cycle provides a unique opportunity to study anaplerotic flux and the metabolic flexibility of cells. By carefully designing experiments and considering both on- and off-target effects, researchers can leverage this compound to gain deeper insights into the intricate network of cellular metabolism and identify potential therapeutic vulnerabilities. This guide provides the foundational knowledge and detailed protocols to effectively utilize this compound as a key component of the metabolic researcher's toolkit.

References

The Discovery and Initial Characterization of NCT-503: A Novel PHGDH Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

NCT-503 is a potent and selective small-molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH), a critical enzyme in the de novo serine biosynthesis pathway. This document provides a comprehensive overview of the initial studies and discovery of this compound, detailing its mechanism of action, preclinical efficacy, and pharmacokinetic properties. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting cancer metabolism.

Introduction: The Rationale for PHGDH Inhibition

The metabolic reprogramming of cancer cells is a well-established hallmark of malignancy. One key pathway often upregulated in various cancers is the de novo synthesis of the amino acid L-serine. Phosphoglycerate dehydrogenase (PHGDH) catalyzes the first, rate-limiting step in this pathway, converting the glycolytic intermediate 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate. Increased PHGDH expression and serine synthesis have been linked to enhanced proliferation, resistance to oxidative stress, and the production of essential precursors for nucleotide, lipid, and protein synthesis in cancer cells. Consequently, PHGDH has emerged as a promising therapeutic target for cancer treatment.

Discovery of this compound

This compound was developed through a lead optimization program starting from an initial screening hit, referred to as PHGDH-hit (1). An initial derivative, NCT-502, showed improved potency. Further modification, specifically the replacement of a piperazine (B1678402) N-aryl bond with an N-benzyl group, led to the identification of this compound. This modification resulted in a compound with enhanced potency, solubility, and microsomal stability[1].

Mechanism of Action

Initial biochemical assays revealed that this compound is a reversible and non-competitive inhibitor of PHGDH with respect to both its substrate, 3-phosphoglycerate (3-PG), and its co-substrate, NAD+[1]. This non-competitive inhibition suggests that this compound binds to an allosteric site on the enzyme rather than the active site[1][2].

Differential scanning fluorimetry experiments demonstrated that binding of this compound to PHGDH leads to a decrease in the enzyme's melting temperature (Tm), indicating that the inhibitor induces destabilization of the protein[1]. This is an atypical but observed mechanism for small-molecule inhibitors binding to their protein targets[1].

Functionally, this compound selectively blocks the synthesis of serine from glucose. This inhibition leads to a depletion of downstream metabolites, including nucleotides, which ultimately results in cell cycle arrest[3]. Interestingly, the inhibition of PHGDH by this compound also triggers a futile cycle where serine is synthesized from glycine (B1666218) via SHMT1-dependent one-carbon unit wasting, further contributing to the depletion of cellular resources[3].

Recent studies have also suggested a potential off-target effect of this compound, where it may reduce the flow of glucose-derived carbons into the tricarboxylic acid (TCA) cycle, independent of PHGDH expression[4][5].

dot

cluster_Glycolysis Glycolysis cluster_Serine_Biosynthesis Serine Biosynthesis Pathway cluster_One_Carbon_Metabolism One-Carbon Metabolism Glucose Glucose 3-PG 3-Phosphoglycerate Glucose->3-PG PHGDH PHGDH 3-PG->PHGDH 3-PHP 3-Phosphohydroxypyruvate PHGDH->3-PHP Serine Serine 3-PHP->Serine Glycine Glycine Serine->Glycine SHMT1 THF Tetrahydrofolate 5,10-CH2-THF 5,10-Methylene-THF THF->5,10-CH2-THF SHMT1 Nucleotide Synthesis Nucleotide Synthesis 5,10-CH2-THF->Nucleotide Synthesis SHMT1 SHMT1 Cell Cycle Arrest Cell Cycle Arrest Nucleotide Synthesis->Cell Cycle Arrest Depletion leads to This compound This compound This compound->PHGDH Inhibits

Caption: Mechanism of action of this compound in the serine biosynthesis pathway.

Preclinical Efficacy and Pharmacokinetics

In Vitro Activity

The in vitro potency and cellular activity of this compound have been evaluated in various cancer cell lines.

ParameterValueCell Line/Assay ConditionsReference
IC50 2.5 ± 0.6 µMEnzymatic assay against PHGDH[1]
EC50 8–16 µMPHGDH-dependent cell lines[1][6]
EC50 6- to 10-fold higherPHGDH-independent MDA-MB-231 cells[1][6]
IC50 16.44 µMA549 non-small cell lung cancer cells (72h)[7]

This compound demonstrated selective toxicity towards cancer cell lines that overexpress PHGDH, while having a significantly lower effect on cells with low PHGDH expression[1][6]. The cytotoxicity of this compound in PHGDH-expressing cells correlates with the inhibition of M+3 serine production from glucose[1].

In Vivo Efficacy

The in vivo efficacy of this compound was assessed in mouse xenograft models.

Animal ModelTreatmentOutcomeReference
MDA-MB-468 orthotopic xenograftsThis compoundReduced tumor volume and weight[1]
MDA-MB-231 xenograftsThis compoundNo significant effect on tumor growth[1]
A549 xenograftsThis compound in combination with PKM2-IN-1Significantly inhibited tumor growth[7]
HIF2α-KO-SU-R-786-o xenografts40 mg/kg this compound daily (i.p.)Significantly suppressed tumor growth[8]

In MDA-MB-468 xenografts, which are PHGDH-dependent, this compound treatment led to a significant reduction in tumor volume and weight[1]. Conversely, in the PHGDH-independent MDA-MB-231 xenograft model, this compound had no significant impact on tumor growth, highlighting its on-target effect in vivo[1].

Pharmacokinetics and ADME

This compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, as well as reasonable aqueous solubility[1].

ParameterValueSpeciesAdministrationReference
AUClast 14,700 hr*ng/mLMouseIntraperitoneal[1]
Half-life (t1/2) 2.5 hrMouseIntraperitoneal[1]
Cmax ~20 µMMouseIntraperitoneal[1]
Tumor Concentration ~3 µMMouse (MDA-MB-468 xenograft)Intraperitoneal[1][6]

Pharmacokinetic studies in mice following intraperitoneal administration showed good exposure, a reasonable half-life, and significant partitioning into the liver and brain[1].

Experimental Protocols

PHGDH Inhibition Assay
  • Principle: Measurement of PHGDH activity in the presence of varying concentrations of this compound.

  • Methodology: Recombinant PHGDH is incubated with its substrates, 3-phosphoglycerate and NAD+, and the inhibitor. The production of NADH is monitored spectrophotometrically at 340 nm. IC50 values are calculated from the dose-response curves.

Cell Viability and Proliferation Assays
  • Principle: Assessment of the effect of this compound on the viability and proliferation of cancer cell lines.

  • Methodology: Cells are seeded in 96-well plates and treated with a range of this compound concentrations for a specified period (e.g., 72 or 96 hours). Cell viability is determined using assays such as XTT or MTT, which measure mitochondrial activity. EC50 values are determined from the resulting dose-response curves.

dot

Start Start Seed cells in 96-well plates Seed cells in 96-well plates Start->Seed cells in 96-well plates Treat with this compound (dose range) Treat with this compound (dose range) Seed cells in 96-well plates->Treat with this compound (dose range) Incubate for 72-96 hours Incubate for 72-96 hours Treat with this compound (dose range)->Incubate for 72-96 hours Add XTT/MTT reagent Add XTT/MTT reagent Incubate for 72-96 hours->Add XTT/MTT reagent Measure absorbance Measure absorbance Add XTT/MTT reagent->Measure absorbance Calculate cell viability Calculate cell viability Measure absorbance->Calculate cell viability Determine EC50 Determine EC50 Calculate cell viability->Determine EC50 End End Determine EC50->End

Caption: Workflow for cell viability and proliferation assays.

In Vivo Xenograft Studies
  • Principle: Evaluation of the anti-tumor efficacy of this compound in an in vivo setting.

  • Methodology: Cancer cells (e.g., MDA-MB-468) are implanted subcutaneously or orthotopically into immunocompromised mice. Once tumors are established, mice are treated with this compound (e.g., 40 mg/kg, i.p., daily) or a vehicle control. Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed.

Metabolic Flux Analysis
  • Principle: Tracing the metabolic fate of stable isotope-labeled nutrients to assess the impact of this compound on cellular metabolism.

  • Methodology: Cells are cultured in the presence of this compound and a labeled substrate, such as U-13C-glucose. After a defined period, intracellular metabolites are extracted and analyzed by mass spectrometry to determine the incorporation of the isotope into downstream metabolites like serine and glycine.

Conclusion

This compound is a valuable tool compound for studying the role of PHGDH and the serine biosynthesis pathway in cancer. Its well-characterized mechanism of action, favorable pharmacokinetic properties, and demonstrated in vivo efficacy make it a strong candidate for further preclinical and clinical development. The initial studies summarized in this document provide a solid foundation for future research aimed at exploiting the metabolic vulnerabilities of cancer for therapeutic benefit.

References

Methodological & Application

Application Notes and Protocols for NCT-503 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the experimental use of NCT-503, a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), in various cancer cell lines. The protocols outlined below are intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a small molecule inhibitor of PHGDH, the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] This pathway is often upregulated in cancer cells to support their high proliferation rates and metabolic demands.[3][4] By inhibiting PHGDH, this compound disrupts serine synthesis, leading to reduced proliferation, induction of apoptosis, and cell cycle arrest in susceptible cancer cell models.[1][5] These notes provide detailed protocols for evaluating the cellular effects of this compound in vitro.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)AssayExposure Time
MDA-MB-468Triple-Negative Breast Cancer20.2 ± 2.8MTT48 h[6]
MDA-MB-231Triple-Negative Breast Cancer76.6 ± 3.2MTT48 h[6]
Hs 578TTriple-Negative Breast Cancer93.4 ± 14.0MTT48 h[6]
A549Non-Small Cell Lung Cancer16.44MTT72 h[7]
Various Glioblastoma Stem-like Cells (GSCs)Glioblastoma< 30Not specifiedNot specified[4]
Table 2: Summary of this compound Effects on Cellular Processes
Cellular ProcessEffect of this compoundCell Lines StudiedKey Findings
Cell ViabilityDecreasedBurkitt lymphoma, Triple-Negative Breast Cancer, NeuroblastomaDose-dependent reduction in cell proliferation.[2][5][6]
ClonogenicityDecreasedBurkitt lymphomaImpaired ability of single cells to form colonies.[5]
ApoptosisIncreasedBurkitt lymphoma, Non-Small Cell Lung CancerInduction of programmed cell death.[5][7]
Oxidative StressIncreasedBurkitt lymphomaElevation of reactive oxygen species (ROS) and reduction of glutathione (B108866) (GSH).[5]
Cell CycleArrestNon-Small Cell Lung Cancer, Triple-Negative Breast CancerInduction of G2/M phase arrest.[6][7]
Serine SynthesisInhibitedMDA-MB-468Blocks glucose-derived serine synthesis.[1][8]
TCA CycleAlteredNeuroblastomaReroutes glucose-derived carbons into the TCA cycle.[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

  • This compound (stock solution prepared in a suitable solvent like DMSO or Ethanol)[1]

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) reagent

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 6.5 × 10³ cells/well) and allow them to adhere overnight.[6]

  • Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.49 to 250 µM.[6]

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).

  • Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).[6][7]

  • Add MTT reagent to each well and incubate for a period that allows for the formation of formazan (B1609692) crystals (typically 2-4 hours).

  • Remove the MTT-containing medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[4]

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[9]

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for a specified time (e.g., 24 hours).[5]

  • Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cell pellet in Annexin V Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.[9]

Reactive Oxygen Species (ROS) Measurement

This protocol measures intracellular ROS levels following this compound treatment.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • 2′,7′-dichlorofluorescein diacetate (DCFH-DA) dye[7]

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired duration (e.g., 24 hours).[5][7]

  • Harvest and wash the cells.

  • Incubate the cells with DCFH-DA solution (e.g., 10 µM) at 37°C for 30 minutes in the dark.[7]

  • Wash the cells to remove excess dye.

  • Analyze the fluorescence of the cells using a flow cytometer. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.[5][7]

Western Blotting

This protocol is used to analyze the expression of specific proteins involved in signaling pathways affected by this compound.

Materials:

  • This compound

  • Cancer cell lines

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., PHGDH, p53, p21, cyclin B1, cdc2, Bcl-2, caspase-3, PARP, AMPK, mTOR, p70S6K)[2][7]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at various concentrations and time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Normalize the band intensities to a loading control (e.g., GAPDH or β-actin).[2]

Mandatory Visualizations

NCT503_Mechanism_of_Action cluster_cell Cancer Cell Glucose Glucose PHGDH PHGDH Glucose->PHGDH Serine Serine PHGDH->Serine Inhibited by this compound One_Carbon One-Carbon Metabolism (Nucleotide Synthesis) Serine->One_Carbon Proliferation Cell Proliferation One_Carbon->Proliferation NCT503 This compound NCT503->PHGDH

Caption: Mechanism of action of this compound in cancer cells.

Experimental_Workflow_Cell_Viability cluster_workflow Cell Viability Assay Workflow Start Seed Cells in 96-well Plate Treat Treat with this compound (various concentrations) Start->Treat Incubate Incubate (e.g., 48h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis_Signaling_Pathway cluster_apoptosis This compound Induced Apoptosis Pathway NCT503 This compound + PKM2-IN-1 ROS Increased ROS NCT503->ROS Bcl2 Bcl-2 (anti-apoptotic) ROS->Bcl2 inhibits Caspase3 Caspase-3 Bcl2->Caspase3 inhibits PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Signaling pathway of apoptosis induced by this compound in combination with PKM2-IN-1.

References

Application Notes and Protocols for In Vivo Administration of Nct-503

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo dosage, administration, and relevant protocols for Nct-503, a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH). The information is compiled from preclinical studies to guide researchers in designing and executing in vivo experiments.

Mechanism of Action

This compound is a small molecule inhibitor of PHGDH, the rate-limiting enzyme in the de novo serine biosynthesis pathway. By inhibiting PHGDH, this compound blocks the conversion of 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate, thereby depleting intracellular serine levels. This disruption of serine metabolism has been shown to selectively induce cell cycle arrest and necrosis in cancer cells that are dependent on this pathway for proliferation.[1] The mechanism involves the depletion of nucleotides, which are essential for DNA and RNA synthesis.[1] this compound exhibits a non-competitive mode of inhibition with respect to both 3-phosphoglycerate (3-PG) and the co-substrate NAD+.[2][3]

In Vivo Dosage and Administration

Preclinical studies in various mouse models have consistently utilized a standard dosage and administration route for this compound.

Table 1: Summary of In Vivo Dosage and Administration of this compound

ParameterDetailsReference
Dosage 40 mg/kg[1][2][4]
Administration Route Intraperitoneal (i.p.) injection[1][2][4]
Frequency Once daily[2][4]
Animal Models NOD.SCID mice, Nude mice (BALB/c nu/nu)[1][2][3][4]
Tumor Models MDA-MB-468 (PHGDH-dependent), MDA-MB-231 (PHGDH-independent) breast cancer xenografts; HIF2α-KO-SU-R-786-o renal cell carcinoma xenografts; 5T33MM multiple myeloma model[1][2][3][4]

Pharmacokinetics

This compound has demonstrated favorable pharmacokinetic properties in vivo, supporting its use as a preclinical tool.

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterValueAdministrationReference
Cmax ~20 µM in plasma40 mg/kg, i.p.[1][2][3]
Half-life (t½) 2.5 hours40 mg/kg, i.p.[1][2][3]
AUClast 14,700 hr*ng/mL40 mg/kg, i.p.[1][2][3]
Distribution Significant partitioning into the liver and brain40 mg/kg, i.p.[1][2][3]

Experimental Protocols

Protocol 1: Preparation of this compound Dosing Solution

This protocol describes the preparation of this compound for intraperitoneal administration in mice.

Materials:

  • This compound powder

  • Ethanol (B145695) (100%)

  • Polyethylene glycol 300 (PEG 300)

  • 30% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in saline

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile, pyrogen-free saline

  • Vortex mixer

  • Sterile filters (0.22 µm)

Procedure:

  • Vehicle Preparation:

    • Prepare a 30% (w/v) solution of HPβCD in sterile saline. Gently warm and stir until fully dissolved. Allow to cool to room temperature.

    • The final vehicle composition will be 5% ethanol, 35% PEG 300, and 60% of the 30% HPβCD solution.[4][5]

  • This compound Dissolution:

    • Calculate the required amount of this compound based on the desired final concentration and the total volume needed for the study cohort (e.g., for a 4 mg/mL solution to dose at 10 mL/kg for a 40 mg/kg dose).

    • Weigh the this compound powder and place it in a sterile microcentrifuge tube.

    • Add the required volume of 100% ethanol (5% of the final volume) to the this compound powder. Vortex until the powder is fully dissolved.

    • Add the required volume of PEG 300 (35% of the final volume) to the dissolved this compound solution. Vortex thoroughly.

    • Add the required volume of the 30% HPβCD solution (60% of the final volume) to the mixture. Vortex until a clear, homogenous solution is obtained.

  • Sterilization and Storage:

    • Sterilize the final this compound dosing solution by passing it through a 0.22 µm sterile filter into a sterile, pyrogen-free container.

    • It is recommended to prepare the solution fresh before each administration. If short-term storage is necessary, store at 4°C and protect from light.

Protocol 2: In Vivo Administration of this compound in a Xenograft Mouse Model

This protocol outlines the procedure for administering this compound to mice bearing subcutaneous tumor xenografts.

Materials:

  • Tumor-bearing mice (e.g., NOD.SCID or nude mice)

  • Prepared this compound dosing solution (4 mg/mL)

  • Sterile insulin (B600854) syringes (or similar) with a 27-30 gauge needle

  • Animal scale

  • 70% Ethanol for disinfection

Procedure:

  • Animal Preparation:

    • Weigh each mouse accurately before each administration to calculate the precise injection volume.

    • The injection volume should not exceed 150 µL per mouse.[4]

  • Dose Calculation:

    • Calculate the injection volume using the following formula:

      • Injection Volume (mL) = (Animal Weight (kg) * Dose (mg/kg)) / Concentration of this compound solution (mg/mL)

      • For a 20g mouse and a 40 mg/kg dose with a 4 mg/mL solution: (0.020 kg * 40 mg/kg) / 4 mg/mL = 0.2 mL (Note: adjust concentration if volume is too high).

  • Administration:

    • Properly restrain the mouse.

    • Locate the intraperitoneal injection site in the lower right or left quadrant of the abdomen.

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle at a 15-20 degree angle to avoid puncturing internal organs.

    • Slowly inject the calculated volume of the this compound solution.

    • Withdraw the needle and monitor the animal for any immediate adverse reactions.

  • Monitoring:

    • Monitor the mice daily for changes in body weight, tumor volume, and overall health.

    • Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for in vivo studies.

Nct503_Mechanism_of_Action cluster_pathway Serine Biosynthesis Pathway Glucose Glucose 3-PG 3-Phosphoglycerate Glucose->3-PG PHGDH PHGDH 3-PG->PHGDH Serine Serine PHGDH->Serine Nucleotides Nucleotides Serine->Nucleotides Cell_Cycle_Arrest Cell Cycle Arrest & Necrosis Nucleotides->Cell_Cycle_Arrest This compound This compound This compound->PHGDH Inhibition In_Vivo_Workflow Tumor_Implantation Tumor Cell Implantation (e.g., MDA-MB-468) Tumor_Growth Allow Tumors to Establish Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment_Start Initiate Daily Treatment (Vehicle or 40 mg/kg this compound i.p.) Randomization->Treatment_Start Monitoring Monitor Tumor Volume and Body Weight Treatment_Start->Monitoring Endpoint Endpoint Analysis (e.g., Tumor Weight, Necrosis) Monitoring->Endpoint

References

preparing Nct-503 stock solution for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCT-503 is a potent and selective, non-competitive inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2][3][4] It has an IC50 value of 2.5 µM for PHGDH.[2][3][4][5] By inhibiting PHGDH, this compound effectively blocks the production of serine from glucose, a critical process for the proliferation of certain cancer cells that are dependent on this pathway for nucleotide synthesis, redox balance, and other essential cellular functions.[6][7] These application notes provide detailed protocols for the preparation of this compound stock solutions for use in various experimental settings.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₂₀H₂₃F₃N₄S
Molecular Weight 408.48 g/mol [1][2][5]
CAS Number 1916571-90-8[1][3]
Appearance White to beige powder
Purity ≥98% (HPLC)
IC₅₀ (PHGDH) 2.5 µM[2][3][4][5]
Solubility (In Vitro) DMSO: ~50-82 mg/mL (~122-200 mM)[5][8] Ethanol: ~1-13.33 mg/mL[3][9] DMF: 25 mg/mL[3]
Storage Temperature Powder: -20°C for 3 years, 4°C for 2 years[9] In solvent: -80°C for 2 years, -20°C for 1 year[4][9]

Signaling Pathway Inhibition by this compound

This compound targets a key metabolic pathway essential for cancer cell proliferation. The diagram below illustrates the canonical serine biosynthesis pathway and the point of inhibition by this compound.

NCT503_Pathway cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Biosynthesis Pathway cluster_downstream Downstream Pathways Glucose Glucose 3-PG 3-Phosphoglycerate Glucose->3-PG Multiple Steps PHGDH PHGDH 3-PG->PHGDH 3-PHP 3-Phosphohydroxypyruvate PHGDH->3-PHP NAD+ NADH PSAT1 PSAT1 3-PHP->PSAT1 P-Ser Phosphoserine PSAT1->P-Ser Glutamate α-KG PSPH PSPH P-Ser->PSPH Serine Serine PSPH->Serine One-Carbon\nMetabolism One-Carbon Metabolism Serine->One-Carbon\nMetabolism Redox\nBalance Redox Balance Serine->Redox\nBalance via Glutathione Synthesis Nucleotide\nSynthesis Nucleotide Synthesis One-Carbon\nMetabolism->Nucleotide\nSynthesis This compound This compound This compound->PHGDH Inhibition

Caption: Inhibition of PHGDH by this compound in the serine biosynthesis pathway.

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Experiments

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound powder and DMSO to equilibrate to room temperature.

  • Weighing this compound: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.085 mg of this compound (Molecular Weight = 408.48 g/mol ).

  • Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve the desired concentration. For a 10 mM stock, add 1 mL of DMSO to 4.085 mg of this compound.

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.[4][9] Ensure the final solution is clear.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[4][9] When stored at -80°C, the solution is stable for up to 2 years, and at -20°C, for up to 1 year.[4][9]

Note on Working Solutions: For cell culture experiments, the this compound stock solution should be diluted in the appropriate cell culture medium to the final desired working concentration. The final DMSO concentration in the culture medium should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.[10]

Preparation of this compound Formulation for In Vivo Experiments

This protocol provides an example of a formulation for intraperitoneal (i.p.) administration in animal models.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Saline (0.9% NaCl, sterile)

  • Sterile tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Preparation of Vehicle Components: Ensure all solvents are of a suitable grade for in vivo use.

  • Dissolving this compound: Prepare a concentrated stock of this compound in DMSO first. For example, a 25 mg/mL stock.

  • Formulation: To prepare a final formulation with a concentration of 2.5 mg/mL, the following solvent system can be used: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4][8][11]

  • Step-wise Addition: Add the solvents sequentially. For a 1 mL final volume:

    • To 400 µL of PEG300, add 100 µL of the 25 mg/mL this compound in DMSO stock solution.

    • Mix thoroughly until the solution is clear.

    • Add 50 µL of Tween-80 and mix again until clear.

    • Finally, add 450 µL of saline and mix to create a uniform suspension.

  • Homogenization: If precipitation occurs, sonication may be required to achieve a homogenous suspension.[4][9]

  • Administration: This formulation should be prepared fresh on the day of use and administered immediately for optimal results.[5]

Experimental Workflow for Assessing this compound Cytotoxicity

The following diagram outlines a typical workflow for evaluating the cytotoxic effects of this compound on cancer cell lines.

NCT503_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plates Start->Cell_Seeding Incubation_24h Incubate for 24h (Cell Adhesion) Cell_Seeding->Incubation_24h Treatment Treat with Serial Dilutions of this compound Incubation_24h->Treatment Incubation_48_72h Incubate for 48-72h Treatment->Incubation_48_72h Viability_Assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation_48_72h->Viability_Assay Data_Analysis Data Analysis: Calculate IC50 Values Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: A standard workflow for determining the IC50 of this compound in vitro.

References

Nct-503 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

A Potent Inhibitor of Phosphoglycerate Dehydrogenase (PHGDH)

Audience: Researchers, scientists, and drug development professionals.

Introduction

NCT-503 is a potent and selective small-molecule inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), the rate-limiting enzyme in the serine synthesis pathway (SSP).[1][2][3][4] PHGDH catalyzes the conversion of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate, the first committed step in de novo serine biosynthesis.[5][6] This pathway is upregulated in various cancers, providing building blocks for proteins, nucleotides, and lipids, thus supporting rapid cell proliferation.[6] this compound serves as a critical tool for investigating the role of the serine synthesis pathway in cancer metabolism and presents a potential therapeutic agent.[3][7] These notes provide detailed information on its solubility, mechanism of action, and protocols for its application in both in vitro and in vivo research settings.

Physicochemical Properties and Solubility

This compound is a solid compound with a molecular weight of 408.48 g/mol and a molecular formula of C₂₀H₂₃F₃N₄S.[1] It has reasonable aqueous solubility and favorable absorption, distribution, metabolism, and excretion (ADME) properties.[1][8] For laboratory use, it is typically dissolved in organic solvents. It is important to note that the use of fresh, anhydrous DMSO is recommended, as moisture-absorbing DMSO can reduce the solubility of this compound.[1][4]

Table 1: Solubility of this compound in Various Solvents

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO 10 - 82 mg/mL~24.5 - 200.74 mMHygroscopic DMSO can reduce solubility.[1][3][4]
Ethanol (B145695) 1 - 41 mg/mL~2.45 - 100.37 mMMay require ultrasonication and warming to 60°C for higher concentrations.[1][3][4]
DMF 25 mg/mL~61.2 mM
Water InsolubleInsoluble
DMF:PBS (pH 7.2) (1:2) 0.33 mg/mL~0.81 mM

Application Notes

Mechanism of Action

This compound is a non-competitive inhibitor with respect to both the substrate 3-phosphoglycerate (3-PG) and the co-substrate NAD+.[4][9]

  • On-Target Effect: The primary mechanism of this compound is the inhibition of PHGDH, which blocks the synthesis of serine from glucose.[1][8] This leads to a depletion of the intracellular pool of serine, which is a critical precursor for the synthesis of proteins, nucleotides (purines and pyrimidines), and other essential macromolecules.[5] The resulting futile cycle of serine synthesis from glycine (B1666218) depletes the cell of nucleotides, leading to cell cycle arrest.[1][8]

  • Off-Target Effects: Recent studies have indicated that this compound may have effects independent of its action on PHGDH.[7][10] It has been observed to reduce the synthesis of glucose-derived citrate (B86180) and reroute glucose-derived carbons into the TCA cycle, even in cells with low or no PHGDH expression.[7][10] Researchers should consider these potential off-target effects when interpreting experimental results.

Signaling Pathway Inhibition

This compound directly inhibits the serine synthesis pathway, which is a key metabolic branch of glycolysis. This pathway is crucial for maintaining redox homeostasis and providing one-carbon units for various biosynthetic processes.[6] In some cancer models, inhibition of PHGDH by this compound has been shown to increase reactive oxygen species (ROS) and sensitize cells to radiation therapy.[11]

G cluster_glycolysis Glycolysis cluster_ssp Serine Synthesis Pathway (SSP) Glucose Glucose 3-PG 3-Phosphoglycerate Glucose->3-PG PHGDH PHGDH 3-PG->PHGDH Serine Serine PHGDH->Serine Glycine Glycine Serine->Glycine One-Carbon Units One-Carbon Units (for Nucleotides, etc.) Serine->One-Carbon Units Proliferation Proliferation One-Carbon Units->Proliferation This compound This compound This compound->PHGDH Inhibition

This compound inhibits PHGDH, blocking the serine synthesis pathway.

Experimental Protocols

Preparation of Stock Solutions

For in vitro experiments, this compound is typically prepared as a concentrated stock solution in DMSO.

  • Reconstitution: Aseptically add the appropriate volume of fresh, anhydrous DMSO to the vial of this compound powder to achieve a desired concentration (e.g., 10 mM to 50 mM).[4][7]

  • Solubilization: Vortex or sonicate the solution gently until the powder is completely dissolved. Warming to 37°C may aid dissolution.[4]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[1]

In Vitro Cell-Based Assays

This protocol assesses the cytotoxic or cytostatic effects of this compound on cultured cells.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. Replace the existing medium with the medium containing this compound or a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 to 96 hours).[7]

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 540-570 nm using a microplate reader.[11]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Adherence Allow Adherence (Overnight) Seed_Cells->Adherence Treatment Treat with this compound or Vehicle Control Adherence->Treatment Incubate Incubate (e.g., 96h) Treatment->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Measure Measure Absorbance MTT_Assay->Measure Analyze Analyze Data Measure->Analyze End End Analyze->End

Workflow for assessing cell viability after this compound treatment.
In Vivo Studies

This compound is poorly soluble in aqueous solutions, requiring a specific vehicle for in vivo administration.

Formulation 1 (Suspension): [2][4]

  • Prepare a clear stock solution of this compound in DMSO.

  • Sequentially add the following co-solvents to achieve the final concentration ratios: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • The final mixture will be a suspension. Use sonication to ensure uniform distribution before administration. A typical final concentration is 2.5 mg/mL.[2][4]

Formulation 2 (Solution): [12]

  • Dissolve this compound in ethanol (to 5% of the final volume).

  • Add PEG300 (to 35% of the final volume).

  • Add an aqueous solution of 30% hydroxypropyl-β-cyclodextrin to make up the remaining 60% of the volume.

Note: Always prepare the working solution for in vivo experiments freshly on the day of use.[4] Toxicity from the solvent vehicle has been observed at higher injection volumes; it is recommended to keep the injection volume low (e.g., 100-150 µL per mouse).[11][12]

  • Tumor Implantation: Subcutaneously or orthotopically implant cancer cells into immunocompromised mice (e.g., NOD.SCID or nude mice).

  • Tumor Growth: Allow tumors to establish and reach a palpable size.

  • Treatment Initiation: Randomize mice into treatment and vehicle control groups.

  • Administration: Administer this compound (e.g., 40 mg/kg) or vehicle control daily via intraperitoneal (i.p.) injection.[1][12]

  • Monitoring: Monitor tumor volume, body weight, and overall animal health regularly throughout the study.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, metabolomics).[5]

G Implant Implant Tumor Cells into Mice Establish Allow Tumors to Establish Implant->Establish Randomize Randomize Mice into Treatment & Control Groups Establish->Randomize Administer Daily Administration of This compound or Vehicle (i.p.) Randomize->Administer Monitor Monitor Tumor Volume & Animal Health Administer->Monitor Monitor->Administer Repeat Daily Endpoint Endpoint: Excise Tumors for Analysis Monitor->Endpoint

Workflow for an in vivo cancer xenograft study using this compound.

Storage and Stability

  • Solid Compound: Store the solid form of this compound at -20°C for up to 3 years.[4]

  • Stock Solutions: Store DMSO stock solutions in aliquots at -80°C for up to 1 year to maintain stability and avoid repeated freeze-thaw cycles.[1] Shorter-term storage at -20°C (up to 1 month) is also possible.[1]

References

Application Notes and Protocols for Nct-503 in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Nct-503, a selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), in various xenograft mouse models. This compound serves as a valuable tool for investigating the role of the serine biosynthesis pathway in cancer progression and for preclinical evaluation of PHGDH-targeted therapies.

Introduction to this compound

This compound is a potent and selective, non-competitive inhibitor of PHGDH, the rate-limiting enzyme in the de novo serine synthesis pathway.[1][2] By inhibiting PHGDH, this compound blocks the conversion of 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate, thereby depleting downstream metabolites crucial for cell proliferation, including serine and its derivatives required for nucleotide synthesis and one-carbon metabolism.[1][3] this compound has demonstrated anti-tumor activity in various cancer models, particularly those with high PHGDH expression.[3][4] Recent studies also suggest that this compound may have off-target effects, such as rerouting glucose-derived carbons into the TCA cycle, which could contribute to its anti-cancer efficacy.[4][5]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound across different cancer cell lines and xenograft models.

Table 1: In Vitro Efficacy of this compound

Cell LineCancer TypePHGDH ExpressionIC50 Value (µM)Reference
MDA-MB-468Breast CancerHigh~2.5[1]
A549Non-Small Cell Lung CancerNot Specified16.44 (for 72h treatment)[6]
BE(2)-CNeuroblastomaHighNot Specified (Significant reduction in viability at 10 µM)[4]
KellyNeuroblastomaHighNot Specified (Significant reduction in viability at 10 µM)[4]
SH-EPNeuroblastomaLowNot Specified (Significant reduction in viability at 10 µM)[4]
SK-N-ASNeuroblastomaLowNot Specified (Significant reduction in viability at 10 µM)[4]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Cancer TypeCell LineMouse StrainThis compound Dose and AdministrationKey FindingsReference
Breast CancerMDA-MB-468 (PHGDH-dependent)NOD.SCID40 mg/kg, daily, IPReduced tumor growth and weight; increased necrosis.[3][7]
Breast CancerMDA-MB-231 (PHGDH-independent)NOD.SCID40 mg/kg, daily, IPNo significant effect on tumor growth or weight.[3][7]
Renal Cell CarcinomaHIF2α-KO-SU-R-786-oNot Specified40 mg/kg, daily, IPSignificantly suppressed tumor growth.[8]
Non-Small Cell Lung CancerA549Not SpecifiedNot SpecifiedCo-administration with PKM2-IN-1 significantly inhibited tumor growth.[6]
NeuroblastomaPatient-derived xenograftNot SpecifiedNot SpecifiedInitially reduced tumor volumes.[4]

Signaling Pathway Diagrams

The following diagrams illustrate the mechanism of action of this compound.

Nct_503_Mechanism_of_Action cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Synthesis Pathway cluster_one_carbon One-Carbon Metabolism Glucose Glucose 3-PG 3-Phosphoglycerate Glucose->3-PG PHGDH PHGDH 3-PG->PHGDH NAD+ 3-PHP 3-Phosphohydroxypyruvate PHGDH->3-PHP NADH Serine Serine 3-PHP->Serine Nucleotide\nSynthesis Nucleotide Synthesis Serine->Nucleotide\nSynthesis This compound This compound This compound->PHGDH Inhibition

Caption: Mechanism of action of this compound in inhibiting the serine synthesis pathway.

Experimental_Workflow Cell_Culture 1. Cell Line Selection & Culture Xenograft_Implantation 2. Xenograft Implantation Cell_Culture->Xenograft_Implantation Tumor_Measurement 3. Tumor Growth Monitoring Xenograft_Implantation->Tumor_Measurement Treatment_Initiation 4. This compound Treatment Tumor_Measurement->Treatment_Initiation Endpoint_Analysis 5. Endpoint Analysis Treatment_Initiation->Endpoint_Analysis

Caption: General experimental workflow for using this compound in xenograft mouse models.

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment of this compound in a Subcutaneous Xenograft Model

1. Cell Culture and Animal Model

  • Cell Lines: Select appropriate cancer cell lines with known PHGDH expression levels (e.g., PHGDH-high MDA-MB-468 and PHGDH-low MDA-MB-231 for breast cancer models). Culture cells in recommended media and conditions.

  • Animal Strain: Utilize immunodeficient mice such as NOD.SCID or athymic nude mice, which are suitable for hosting human tumor xenografts. House animals in a pathogen-free environment.

2. Xenograft Implantation

  • Harvest cultured cancer cells during their exponential growth phase.

  • Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.

  • Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of each mouse.

3. Tumor Growth Monitoring

  • Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

  • Measure tumor dimensions (length and width) with calipers every 2-3 days.

  • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Randomize mice into treatment and control groups once tumors reach the desired size.

4. This compound Formulation and Administration

  • Formulation 1: Dissolve this compound in a vehicle of 5% ethanol (B145695), 35% PEG300, and 60% of an aqueous 30% hydroxypropyl-β-cyclodextrin solution.[8][9]

  • Formulation 2: Prepare a working solution by adding 50 µL of a 20 mg/mL this compound stock in ethanol to 400 µL PEG300, followed by 50 µL Tween80 and 500 µL ddH₂O.[1]

  • Administration: Administer this compound intraperitoneally (IP) at a dose of 40 mg/kg daily.[3][8] Adjust the injection volume based on the mouse's body weight, ensuring it does not exceed 150 µL.[8]

5. Endpoint Analysis

  • Continue treatment for the duration of the study (e.g., 24 days).[3]

  • Monitor animal body weight and overall health throughout the experiment.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Measure the final tumor weight and volume.

  • Perform downstream analyses such as immunohistochemistry for proliferation markers (e.g., Ki67) and necrosis, or metabolomic analysis to confirm target engagement.[3][8]

Protocol 2: Pharmacodynamic Analysis of this compound in Xenograft Tumors

1. Study Design

  • Establish xenografts as described in Protocol 1.

  • Once tumors are established, administer a single dose of this compound (40 mg/kg, IP) or vehicle.

2. Isotope Tracing

  • At a specified time post-Nct-503 administration, infuse the mice with a stable isotope-labeled nutrient, such as U-¹³C-glucose.[3]

3. Sample Collection and Processing

  • At the end of the infusion period, euthanize the mice and rapidly excise the tumors.

  • Immediately freeze the tumor tissue in liquid nitrogen to quench metabolic activity.

  • Extract metabolites from the frozen tumor tissue using appropriate solvent systems.

4. Metabolomic Analysis

  • Analyze the metabolite extracts using techniques such as liquid chromatography-mass spectrometry (LC-MS) to measure the incorporation of the stable isotope into serine and other relevant metabolites.[3]

  • A reduction in the fraction of M+3 serine (derived from ¹³C-glucose) in this compound-treated tumors compared to vehicle-treated tumors indicates target engagement.[3]

Disclaimer: These protocols are intended as a guide. Researchers should optimize experimental conditions based on their specific cell lines, animal models, and research objectives. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols for NCT-503 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCT-503 is a potent and selective small-molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine synthesis pathway.[1][2][3][4] By blocking PHGDH, this compound disrupts the production of serine and downstream metabolites essential for cancer cell proliferation and survival. These application notes provide detailed protocols for utilizing this compound in various in vitro assays to study its effects on cancer cell metabolism, growth, and signaling. It is important to note that while the query mentioned MALT1 inhibitors, this compound's primary target is PHGDH.

Mechanism of Action

This compound inhibits PHGDH with an IC50 of 2.5 µM.[3][4] This inhibition is non-competitive with respect to both 3-phosphoglycerate (B1209933) (3-PG) and NAD+.[4][5] The primary consequence of PHGDH inhibition by this compound is the suppression of glucose-derived serine synthesis. This leads to a depletion of intracellular serine pools, which in turn affects the synthesis of nucleotides and other essential macromolecules.[3] Additionally, this compound has been observed to have off-target effects, including the rerouting of glucose-derived carbons into the TCA cycle.[1][2][6]

Data Presentation: Summary of this compound Treatment Conditions in In Vitro Assays

Assay TypeCell Line ExamplesThis compound ConcentrationTreatment DurationKey FindingsReference
Proliferation/Viability Neuroblastoma (BE(2)-C, Kelly, SH-EP, SK-N-AS), Burkitt Lymphoma (RAJI, NAMALWA), NSCLC (A549)10 µM - 40 µM72 - 96 hoursDecreased cell viability and proliferation.[1][6][7][8]
Metabolic Flux Analysis Neuroblastoma (BE(2)-C, SH-EP), Breast Cancer (MDA-MB-468)10 µM48 hours (pre-incubation)Reduced incorporation of glucose-derived carbons into serine.[1][5][6]
Clonogenicity Burkitt Lymphoma cell lines40 µMLong-term (until colony formation)Impaired clonogenic potential.[7]
Oxidative Stress Burkitt Lymphoma (RAJI, NAMALWA)10 - 40 µM24 hoursDecreased cellular glutathione (B108866) (GSH) levels and increased reactive oxygen species (ROS).[7]
Cell Cycle Analysis NSCLC (A549)IC50 concentrations (in combination)Not specifiedG2/M phase arrest.[8]
Western Blotting Neuroblastoma (BE(2)-C)10 µM48 hoursAnalysis of protein expression changes.[1][6]
Citrate (B86180) Synthase Activity Neuroblastoma (PHGDH knockout clones)10 µM24 hoursNo alteration in citrate synthase activity.[1][6]
Cellular Thermal Shift Assay Neuroblastoma (BE(2)-C)10 µM48 hoursNo change in the thermal stability of citrate synthase.[1][6]

Experimental Protocols

Cell Proliferation/Viability Assay

Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (and inactive control if available)

  • 96-well plates

  • MTS reagent or similar viability assay kit

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range is 1 µM to 50 µM. Include a vehicle control (e.g., DMSO) and an inactive this compound control if available.

  • Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubate the plate for 72 to 96 hours at 37°C in a humidified incubator with 5% CO2.

  • Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Metabolic Flux Analysis using ¹³C-Glucose Tracing

Objective: To trace the metabolic fate of glucose-derived carbons and assess the impact of this compound on serine synthesis and central carbon metabolism.

Materials:

  • Cancer cell line of interest

  • Glucose-free cell culture medium

  • [U-¹³C]-glucose

  • This compound (10 µM)

  • 6-well plates

  • Methanol, water, and chloroform (B151607) (for metabolite extraction)

  • LC-MS/MS system

Protocol:

  • Seed cells in 6-well plates and grow to ~70-80% confluency.

  • Treat the cells with 10 µM this compound or a vehicle control in complete medium for 48 hours.

  • On the day of the experiment, wash the cells with glucose-free medium.

  • Incubate the cells in medium containing [U-¹³C]-glucose (e.g., 10 mM) for a defined period (e.g., 10 minutes to 24 hours, depending on the desired metabolic snapshot).

  • Aspirate the medium and wash the cells with ice-cold saline.

  • Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80:20 methanol:water).

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate to pellet cellular debris.

  • Analyze the supernatant containing the polar metabolites by LC-MS/MS to determine the incorporation of ¹³C into serine and other metabolites.

Western Blotting

Objective: To analyze changes in protein expression levels following this compound treatment.

Materials:

  • Cancer cell line of interest

  • This compound (10 µM)

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate and imaging system

Protocol:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with 10 µM this compound or a vehicle control for 48 hours.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

NCT503_Mechanism_of_Action cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Synthesis Pathway cluster_downstream Downstream Effects Glucose Glucose 3-PG 3-Phosphoglycerate Glucose->3-PG PHGDH PHGDH 3-PG->PHGDH Serine Serine PHGDH->Serine Nucleotide Synthesis Nucleotide Synthesis Serine->Nucleotide Synthesis One-Carbon Metabolism One-Carbon Metabolism Serine->One-Carbon Metabolism This compound This compound This compound->PHGDH Inhibition Cell Proliferation Cell Proliferation Nucleotide Synthesis->Cell Proliferation Inhibition of Proliferation Inhibition of Proliferation

Caption: Mechanism of action of this compound as a PHGDH inhibitor.

Experimental_Workflow_Proliferation_Assay A 1. Seed Cells in 96-well plate B 2. Treat with this compound (various concentrations) A->B C 3. Incubate (72-96 hours) B->C D 4. Add MTS Reagent C->D E 5. Incubate (1-4 hours) D->E F 6. Measure Absorbance (Plate Reader) E->F G 7. Analyze Data (Calculate % Viability) F->G

References

Application Notes and Protocols for Cell Viability Assays with NCT-503 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCT-503 is a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the serine biosynthesis pathway.[1] This pathway is often upregulated in cancer cells to support rapid proliferation and biosynthesis. By inhibiting PHGDH, this compound blocks the production of serine from glucose, leading to nucleotide depletion and cell cycle arrest, ultimately impacting cell viability.[1] These application notes provide detailed protocols for assessing the effects of this compound on cell viability using common colorimetric and luminescent assays: MTT, XTT, and CellTiter-Glo®.

Mechanism of Action of this compound

This compound acts as a non-competitive inhibitor of PHGDH with respect to both its substrate 3-phosphoglycerate (B1209933) (3-PG) and the cofactor NAD+.[2] Inhibition of PHGDH by this compound blocks the conversion of 3-PG to 3-phosphohydroxypyruvate, the first committed step in the de novo synthesis of serine from glucose. This disruption of serine metabolism has been shown to reduce the viability of cancer cells that are dependent on this pathway for proliferation.[2][3] Interestingly, some studies have reported that this compound can reduce the viability of cells with low PHGDH expression, suggesting potential off-target effects or complex cellular responses.[3]

NCT503_Pathway cluster_cell Cancer Cell Glucose Glucose _3PG 3-Phosphoglycerate (3-PG) Glucose->_3PG Glycolysis _3PHP 3-Phosphohydroxypyruvate _3PG->_3PHP PHGDH Serine Serine _3PHP->Serine Nucleotides Nucleotides Serine->Nucleotides CellCycle Cell Cycle Progression Nucleotides->CellCycle Viability Cell Viability CellCycle->Viability NCT503 This compound NCT503->_3PG Inhibits

This compound inhibits PHGDH, blocking serine synthesis and reducing cell viability.

Quantitative Data Summary

The following table summarizes the reported half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. These values can serve as a starting point for determining the optimal concentration range for your experiments.

Cell LineCancer TypeAssay TypeIC50/EC50 (µM)Reference
MDA-MB-468Breast CancerCytotoxicity Assay8[1]
MDA-MB-468Breast CancerFlux Assay (Serine)2.3[1]
MDA-MB-468Breast CancerDose-response~8-16[4]
BT-20Breast CancerDose-response~8-16[4]
HCC70Breast CancerDose-response~8-16[4]
HT1080FibrosarcomaDose-response~8-16[4]
MT-3Breast CancerDose-response~8-16[4]
MDA-MB-231Breast CancerDose-response>50[4]
RAJIBurkitt's LymphomaMTS Assay~20-40[5]
NAMALWABurkitt's LymphomaMTS Assay~20-40[5]

Experimental Workflow

A generalized workflow for assessing the effect of this compound on cell viability is depicted below. This workflow can be adapted for the specific requirements of each assay.

Experimental_Workflow cluster_workflow Cell Viability Assay Workflow with this compound A 1. Cell Seeding Seed cells in a 96-well plate at the desired density. B 2. Cell Culture Incubate for 24 hours to allow for cell attachment and recovery. A->B C 3. This compound Treatment Add serial dilutions of this compound and control vehicle (e.g., DMSO). B->C D 4. Incubation Incubate for the desired treatment duration (e.g., 24, 48, 72 hours). C->D E 5. Viability Assay Perform MTT, XTT, or CellTiter-Glo assay. D->E F 6. Data Acquisition Measure absorbance or luminescence. E->F G 7. Data Analysis Calculate cell viability and determine IC50 values. F->G

A generalized workflow for assessing cell viability following this compound treatment.

Detailed Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[6] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound (and a structurally related inactive compound as a negative control, if available)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 0.01 M HCl in 10% SDS, or acidified isopropanol)[7][8]

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570-590 nm

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[9]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[7][9]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7][9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[7][9] A reference wavelength of 630 nm can be used to subtract background noise.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

Principle: The XTT assay is another colorimetric assay where the yellow tetrazolium salt XTT is reduced to a water-soluble orange formazan product by metabolically active cells.[10][11] This assay does not require a solubilization step.

Materials:

  • This compound

  • XTT labeling reagent and electron-coupling reagent (commercially available kits)[10][12]

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 450 nm[10][12]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions (e.g., a 50:1 ratio).[10]

  • XTT Addition: Add 50 µL of the prepared XTT working solution to each well.[10][11]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.[12][13] The optimal incubation time may vary depending on the cell type and density.

  • Absorbance Measurement: Gently shake the plate and measure the absorbance at 450 nm. A reference wavelength of 660 nm is often used to correct for non-specific background absorbance.[12][13]

CellTiter-Glo® Luminescent Cell Viability Assay

Principle: The CellTiter-Glo® assay is a homogeneous luminescent assay that quantifies ATP, an indicator of metabolically active cells.[14][15] The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.

Materials:

  • This compound

  • CellTiter-Glo® Reagent (commercially available)[14]

  • 96-well opaque-walled plates (for luminescence)[15]

  • Multichannel pipette

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using opaque-walled plates.

  • Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.[15][16]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[16]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[16] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[16]

  • Luminescence Measurement: Measure the luminescence using a luminometer.[15]

Data Analysis

For all assays, cell viability can be calculated as a percentage of the vehicle-treated control cells after subtracting the background absorbance/luminescence from the no-cell control wells.

% Viability = [(Absorbance/Luminescence of Treated Cells - Background) / (Absorbance/Luminescence of Vehicle Control - Background)] x 100

The IC50 value, the concentration of this compound that inhibits cell viability by 50%, can be determined by plotting the percent viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cautions and Considerations

  • Vehicle Control: this compound is often dissolved in DMSO. Ensure the final concentration of the vehicle in the culture medium is consistent across all wells and does not exceed a level that is toxic to the cells (typically <0.5%).

  • Inactive Control: When available, a structurally similar but biologically inactive analog of this compound should be used as a negative control to account for any off-target or non-specific effects of the chemical scaffold.[2]

  • Cell Density: The optimal cell seeding density should be determined for each cell line to ensure that the cells are in the logarithmic growth phase during the experiment and that the assay signal is within the linear range of the detection instrument.

  • Incubation Time: The duration of this compound treatment should be optimized based on the cell line's doubling time and the expected kinetics of the drug's effect.

  • Assay-Specific Interferences: Be aware of potential interferences with each assay. For example, compounds that alter mitochondrial respiration can affect MTT and XTT assays independently of their effect on cell viability. Phenol red in the culture medium can also interfere with colorimetric assays.

References

Application Note: Metabolomics Analysis of Cancer Cells Following NCT-503 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic reprogramming is a hallmark of cancer, providing the necessary building blocks for rapid cell proliferation.[1] The de novo serine synthesis pathway (SSP) is a critical metabolic route that diverts the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) to produce serine.[2] This pathway is frequently upregulated in various cancers and is crucial for nucleotide synthesis, redox balance, and the generation of one-carbon units for methylation reactions.[3][4] The enzyme phosphoglycerate dehydrogenase (PHGDH) catalyzes the first and rate-limiting step of the SSP.[5]

NCT-503 is a potent and selective small-molecule inhibitor of PHGDH, with an IC50 of approximately 2.5 μM.[6][7] By blocking PHGDH, this compound effectively inhibits the production of glucose-derived serine, leading to reduced cancer cell proliferation and viability.[8][9] Metabolomics, the comprehensive study of small molecules (metabolites) in a biological system, is an invaluable tool for elucidating the downstream consequences of PHGDH inhibition. This application note provides a detailed protocol for conducting a liquid chromatography-mass spectrometry (LC-MS)-based metabolomics study to analyze the metabolic perturbations induced by this compound treatment in cancer cell lines.

Mechanism of Action & Affected Signaling Pathways

This compound acts as a non-competitive inhibitor of PHGDH with respect to both its substrate 3-PG and cofactor NAD+.[7] Its primary on-target effect is the blockade of the serine synthesis pathway. This leads to a depletion of intracellular serine pools and affects downstream pathways that rely on serine-derived one-carbon units, such as the folate and methionine cycles, which are essential for nucleotide (purine) synthesis and methylation reactions.[3]

Interestingly, studies have also revealed that this compound can have effects beyond direct SSP inhibition. Treatment has been shown to reroute glucose-derived carbons, reducing the carbon flow into citrate (B86180) and enhancing anaplerosis into the Tricarboxylic Acid (TCA) cycle via pyruvate (B1213749) carboxylase.[8][10][11] This highlights the complex metabolic rewiring that occurs in response to PHGDH inhibition.

NCT503_Pathway cluster_glycolysis Glycolysis cluster_ssp Serine Synthesis Pathway (SSP) cluster_onecarbon One-Carbon Metabolism cluster_tca TCA Cycle Glucose Glucose 3-PG 3-Phosphoglycerate Glucose->3-PG multiple steps PHGDH PHGDH 3-PG->PHGDH Pyruvate Pyruvate 3-PG->Pyruvate Serine Serine PHGDH->Serine PSAT1, PSPH Citrate Citrate PHGDH->Citrate Off-target effect: Reduces carbon flow Glycine Glycine Serine->Glycine SHMT Nucleotides Purine Synthesis Glycine->Nucleotides Pyruvate:e->Citrate:w Citrate Synthase NCT503 This compound NCT503->PHGDH Inhibition

Caption: Signaling pathway affected by this compound.

Experimental Protocols

This section details a comprehensive protocol for untargeted metabolomics analysis of adherent cancer cells treated with this compound using LC-MS.

I. Materials and Reagents
  • Cell Culture: Appropriate cancer cell line (e.g., MDA-MB-468, A549), complete culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, trypsin-EDTA.

  • Treatment: this compound (MedChemExpress, Selleck Chemicals), DMSO (vehicle control).

  • Metabolite Extraction: LC-MS grade methanol (B129727), chloroform (B151607), and water.[12][13]

  • General Labware: 6-well or 10 cm culture plates, cell scrapers, 1.5 mL microcentrifuge tubes, pipettes, and tips.

  • Instrumentation: High-Resolution Mass Spectrometer coupled to a Liquid Chromatography system (e.g., UPLC-Q-TOF-MS).

II. Experimental Workflow

The overall workflow involves cell culture, treatment, metabolite extraction, LC-MS analysis, and data processing.

Metabolomics_Workflow Start Start Culture 1. Cell Culture (e.g., 6-well plates) Start->Culture Treat 2. This compound Treatment (e.g., 10-40 µM, 24-72h) + Vehicle Control Culture->Treat Quench 3. Quench Metabolism & Metabolite Extraction (Ice-cold solvent) Treat->Quench LCMS 4. LC-MS/MS Analysis (HILIC & RPLC) Quench->LCMS Data 5. Data Processing (Peak picking, alignment, statistical analysis) LCMS->Data End Biological Interpretation Data->End

Caption: Experimental workflow for metabolomics analysis.
III. Step-by-Step Methodology

1. Cell Culture and Treatment a. Seed adherent cancer cells in 6-well plates at a density that ensures they reach ~80% confluency on the day of extraction. Prepare at least 5-6 biological replicates per condition. b. Allow cells to adhere and grow for 24 hours. c. Treat the cells with the desired concentration of this compound (e.g., 10-40 µM) or an equivalent volume of DMSO for the vehicle control group.[9] d. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

2. Metabolite Extraction This protocol is designed to be performed quickly to quench metabolic activity effectively.[14] Keep all solutions and equipment on ice. a. Aspirate the culture medium from each well. b. Immediately wash the cells twice with 1 mL of ice-cold Phosphate-Buffered Saline (PBS) to remove residual media. c. Add 750 µL of ice-cold 100% methanol (-80°C) to each well to quench enzymatic reactions.[14] d. Place the plate on ice for 10 minutes.[14] e. Scrape the cells from the plate surface using a cell scraper and transfer the cell lysate/methanol suspension to a pre-chilled 1.5 mL microcentrifuge tube.[15] f. To achieve a biphasic separation of polar and non-polar metabolites, add 500 µL of ice-cold chloroform and 200 µL of ice-cold water to the tube. g. Vortex the mixture vigorously for 1 minute and then centrifuge at 15,000 x g for 15 minutes at 4°C. h. Three layers will form: an upper aqueous layer (polar metabolites), a lower organic layer (lipids), and a protein pellet in the middle. i. Carefully collect the upper aqueous layer (~500 µL) into a new microcentrifuge tube for LC-MS analysis of polar metabolites. j. Dry the collected supernatant using a vacuum concentrator (e.g., SpeedVac). Store the dried extracts at -80°C until analysis.

3. LC-MS/MS Analysis a. Reconstitute the dried metabolite extracts in 100 µL of an appropriate solvent (e.g., 50:50 methanol:water). b. Centrifuge the reconstituted samples to pellet any insoluble debris. c. Transfer the supernatant to LC-MS vials. d. Perform chromatographic separation using both Hydrophilic Interaction Liquid Chromatography (HILIC) for polar metabolites and Reversed-Phase Liquid Chromatography (RPLC) for less polar compounds to maximize metabolome coverage.[15][16] e. Analyze samples on a high-resolution mass spectrometer operating in both positive and negative ionization modes. f. Include quality control (QC) samples (a pooled mixture of all samples) injected periodically throughout the run to monitor instrument stability.

Data Presentation and Expected Results

Following this compound treatment, significant alterations in metabolites related to the serine synthesis pathway, one-carbon metabolism, and the TCA cycle are expected. The data below represents a hypothetical outcome.

Table 1: Relative Abundance of Key Metabolites in SSP and One-Carbon Metabolism Data are presented as fold change relative to the vehicle control. Statistical significance is determined by a t-test.

MetabolitePathwayExpected Fold Change (this compound vs. Control)p-value
3-PhosphoglycerateGlycolysis / SSP Substrate↑ (1.5 - 2.0)< 0.01
SerineSSP Product↓ (0.2 - 0.5)< 0.001
GlycineOne-Carbon Metabolism↓ (0.4 - 0.7)< 0.01
5,10-Methylene-THFFolate Cycle↓ (Depleted)< 0.01
ATPEnergy Metabolism↓ (Slight Decrease)< 0.05

Table 2: Relative Abundance of Key TCA Cycle Intermediates Demonstrating the off-target metabolic rerouting effect of this compound.[8][10]

MetabolitePathwayExpected Fold Change (this compound vs. Control)p-value
PyruvateGlycolysis↔ (No significant change)> 0.05
CitrateTCA Cycle↓ (0.6 - 0.8)< 0.05
α-KetoglutarateTCA Cycle↓ (Slight Decrease)< 0.05
MalateTCA Cycle↑ (1.2 - 1.6)< 0.05

This application note provides a robust framework for investigating the metabolic effects of the PHGDH inhibitor this compound in cancer cells. The detailed protocols for cell handling, metabolite extraction, and LC-MS analysis, combined with the expected metabolic signatures, will enable researchers to effectively study the on-target and off-target effects of this compound. Such metabolomics analyses are crucial for understanding the complex mechanisms of action of targeted cancer therapies, identifying potential biomarkers of response, and exploring novel therapeutic combinations.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Nct-503

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nct-503 is a potent and selective small-molecule inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] This pathway is often upregulated in various cancers to support rapid proliferation and meet the high demand for serine, which is crucial for the synthesis of proteins, nucleotides, and lipids. By inhibiting PHGDH, this compound disrupts serine metabolism, leading to a depletion of downstream metabolites essential for cell growth and division.[2] This metabolic stress can trigger cell cycle arrest and apoptosis in cancer cells that are dependent on de novo serine synthesis.[3][4]

These application notes provide a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium (B1200493) iodide (PI) staining. Understanding the impact of this compound on cell cycle progression is critical for elucidating its mechanism of action and for the development of novel anti-cancer therapies targeting metabolic pathways.

Signaling Pathway of this compound-Induced Cell Cycle Arrest

This compound, by inhibiting PHGDH, initiates a cascade of events that culminate in cell cycle arrest, primarily at the G2/M phase in susceptible cancer cell lines.[3][4] The depletion of the serine pool and subsequent reduction in nucleotide synthesis is a key initiating event.[2] This metabolic stress can lead to the activation of p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[3][4] The upregulation of p21 can inhibit the activity of cyclin B1-Cdc2 (CDK1) complexes, which are essential for the G2/M transition, thereby leading to cell cycle arrest at this checkpoint.

Nct503_Signaling_Pathway This compound Signaling Pathway to G2/M Arrest Nct503 This compound PHGDH PHGDH Nct503->PHGDH Inhibits Serine Serine Biosynthesis (de novo) PHGDH->Serine Catalyzes MetabolicStress Metabolic Stress PHGDH->MetabolicStress Inhibition leads to Nucleotides Nucleotide Synthesis Serine->Nucleotides G2M_Arrest G2/M Phase Arrest Nucleotides->G2M_Arrest Required for Progression p53 p53 Activation MetabolicStress->p53 p21 p21 Upregulation p53->p21 CyclinB1_Cdc2 Cyclin B1 / Cdc2 (CDK1) Complex p21->CyclinB1_Cdc2 Inhibits CyclinB1_Cdc2->G2M_Arrest Promotes Transition

This compound inhibits PHGDH, leading to G2/M cell cycle arrest.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Line Selection: Choose cancer cell lines known to have high PHGDH expression (e.g., MDA-MB-468 breast cancer cells) and a corresponding control with low PHGDH expression.

  • Cell Seeding: Seed cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period and result in approximately 1 x 10^6 cells per well at the time of harvest.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 5, 10, 20 µM) and a vehicle control (DMSO).

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the this compound-containing medium or the vehicle control medium.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, and 72 hours) to assess the time-dependent effects on the cell cycle.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is adapted from standard procedures for cell cycle analysis.[5][6][7][8]

Materials:

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • 70% Ethanol (B145695), ice-cold

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • For adherent cells, aspirate the medium, wash once with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with a complete medium.

    • For suspension cells, directly collect the cells from the culture vessel.

    • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.

  • Washing:

    • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

    • Centrifuge again at 300 x g for 5 minutes and discard the supernatant.

  • Fixation:

    • Gently resuspend the cell pellet in the residual PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. This is a critical step to prevent cell clumping.[8]

    • Incubate the cells for at least 1 hour at 4°C. Cells can be stored at -20°C for several weeks if necessary.

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet the cells.

    • Carefully decant the ethanol.

    • Wash the cell pellet twice with 3 mL of PBS, centrifuging after each wash.

    • Resuspend the final cell pellet in 500 µL of PI/RNase A staining solution.

    • Incubate the tubes at room temperature for 15-30 minutes, protected from light.

  • Flow Cytometry Acquisition and Analysis:

    • Set up the flow cytometer to measure fluorescence in the appropriate channel for PI (e.g., PE-Texas Red, PerCP-Cy5.5). Use a linear scale for the PI fluorescence channel.

    • Run the samples at a low flow rate to ensure high-quality data.

    • Collect data for at least 10,000 single-cell events.

    • Use a plot of forward scatter area (FSC-A) versus forward scatter height (FSC-H) to gate on the singlet population and exclude doublets.

    • From the singlet gate, create a histogram of PI fluorescence intensity.

    • Use the software's cell cycle analysis model (e.g., Watson, Dean-Jett-Fox) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Flow_Cytometry_Workflow Flow Cytometry Workflow for Cell Cycle Analysis cluster_preparation Sample Preparation cluster_analysis Data Acquisition & Analysis Harvest 1. Harvest Cells Wash 2. Wash with PBS Harvest->Wash Fix 3. Fix in 70% Ethanol Wash->Fix Stain 4. Stain with PI/RNase A Fix->Stain Acquire 5. Acquire on Flow Cytometer Stain->Acquire Gate 6. Gate on Singlets Acquire->Gate Histogram 7. Generate PI Histogram Gate->Histogram Model 8. Apply Cell Cycle Model Histogram->Model

Experimental workflow for cell cycle analysis using flow cytometry.

Data Presentation

The quantitative data obtained from the flow cytometry analysis should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.

Table 1: Effect of this compound on Cell Cycle Distribution in MDA-MB-468 Cells after 48h Treatment

Treatment Condition% G0/G1 Phase (Mean ± SD)% S Phase (Mean ± SD)% G2/M Phase (Mean ± SD)
Vehicle Control (DMSO)65.2 ± 3.120.5 ± 2.514.3 ± 1.8
This compound (5 µM)58.7 ± 2.818.9 ± 2.122.4 ± 2.3
This compound (10 µM)45.1 ± 3.515.3 ± 1.939.6 ± 3.1
This compound (20 µM)30.8 ± 2.910.1 ± 1.559.1 ± 4.2

Table 2: Time-Course Effect of 10 µM this compound on Cell Cycle Distribution in MDA-MB-468 Cells

Treatment Duration% G0/G1 Phase (Mean ± SD)% S Phase (Mean ± SD)% G2/M Phase (Mean ± SD)
24 hours55.3 ± 2.719.8 ± 2.224.9 ± 2.5
48 hours45.1 ± 3.515.3 ± 1.939.6 ± 3.1
72 hours38.6 ± 3.212.7 ± 1.748.7 ± 3.8

Discussion and Troubleshooting

  • Expected Results: Treatment of PHGDH-dependent cancer cells with this compound is expected to show a dose- and time-dependent increase in the percentage of cells in the G2/M phase, with a corresponding decrease in the G0/G1 and S phases.

  • High CV of G0/G1 Peak: A high coefficient of variation (CV) for the G0/G1 peak can indicate issues with sample preparation or instrument settings. Ensure that cells are in a single-cell suspension before fixation and that the flow cytometer is run at a low flow rate.

  • Cell Clumping: Inadequate mixing during fixation is a common cause of cell clumping. The dropwise addition of cold ethanol while vortexing is crucial.

  • Off-Target Effects: It is important to note that some studies have reported potential off-target effects of this compound, which may influence experimental outcomes.[9][10] Therefore, it is advisable to include appropriate controls, such as cell lines with low PHGDH expression or genetic knockdown/knockout of PHGDH, to confirm that the observed cell cycle arrest is an on-target effect.

  • Apoptosis: this compound can also induce apoptosis.[3][4] A sub-G1 peak in the cell cycle histogram can be indicative of apoptotic cells with fragmented DNA. For a more detailed analysis of apoptosis, co-staining with an apoptosis marker like Annexin V is recommended.

By following these detailed protocols and considering the potential variables, researchers can effectively utilize flow cytometry to investigate the impact of this compound on cell cycle progression and gain valuable insights into its therapeutic potential.

References

Troubleshooting & Optimization

unexpected results with Nct-503 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NCT-503. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental results and providing answers to frequently asked questions regarding the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine synthesis pathway.[1][2][3] It has an IC50 value of 2.5 μM for PHGDH.[1][4][5] this compound inhibits the enzyme in a manner that is non-competitive with respect to both 3-phosphoglycerate (B1209933) (3-PG) and the co-substrate NAD+.[6][7] The primary on-target effect is the blockage of glucose-derived serine synthesis, which leads to a depletion of nucleotides and subsequent cell cycle arrest in cells dependent on this pathway.[1]

Q2: I'm observing cytotoxicity in my cell line with low or no PHGDH expression. Is this an expected result?

A2: Yes, this is a documented "unexpected" result. Studies have shown that this compound can reduce the viability of cancer cell lines that express low levels of PHGDH, indicating a PHGDH-independent mechanism of action.[2] For example, neuroblastoma cell lines with low PHGDH expression, such as SH-EP and SK-N-AS, have shown a reduction in viability by up to 50% upon treatment with 10 µM this compound.[2] This suggests that some of the effects of this compound may be due to off-target activities.[2]

Q3: What are the known off-target effects of this compound?

A3: A significant off-target effect of this compound is the reduction of glucose-derived carbon flow into the tricarboxylic acid (TCA) cycle.[2][8][9][10][11] Specifically, this compound treatment has been shown to decrease the synthesis of glucose-derived citrate (B86180), an effect that is independent of PHGDH expression levels.[2][8][10][11] The precise mechanism behind this off-target effect on citrate synthesis has not been fully elucidated and is not due to direct inhibition of citrate synthase.[2][8][10][11] Additionally, this compound can trigger an SHMT1-dependent "futile cycle" where serine is synthesized from glycine, further contributing to the depletion of one-carbon units and nucleotides.[1]

Q4: My cells are exhibiting signs of mitochondrial stress after this compound treatment. What could be the cause?

A4: this compound treatment has been observed to induce metabolic changes that can lead to mitochondrial stress. In colorectal cancer cell lines, this compound caused a dose-dependent reduction in mitochondrial respiration and a significant loss of ATP production.[12] This is accompanied by a decrease in the levels of the antioxidant glutathione (B108866) (GSH) and its cofactor NADPH, leading to an increase in reactive oxygen species (ROS).[12][13] These effects can be particularly pronounced under hypoxic conditions.[12]

Q5: What is the recommended solvent for preparing this compound for in vitro and in vivo studies?

A5: For in vitro experiments, this compound can be dissolved in DMSO.[1] For in vivo studies, a common vehicle formulation is a mixture of 5% ethanol, 35% PEG 300, and 60% of an aqueous 30% hydroxypropyl-β-cyclodextrin solution.[7][14] Another described vehicle for intraperitoneal administration is a mixture of 5% ethanol, 40% PEG300, and 55% saline. For optimal results, freshly prepare the solution before use.[1]

Troubleshooting Guides

Issue 1: High Variability in IC50 Values Across Different Cell Lines

Symptoms: You observe significantly different IC50 values for this compound when treating various cancer cell lines.

Possible Causes and Solutions:

  • PHGDH Dependency: Cell lines exhibit varying degrees of dependency on the de novo serine synthesis pathway. Cells with high PHGDH expression are generally more sensitive to this compound's on-target effects.

    • Recommendation: Characterize the PHGDH expression levels in your cell lines via Western blot or proteomics to correlate with sensitivity.[10]

  • Off-Target Effect Sensitivity: The observed cytotoxicity in some cell lines may be driven by the off-target effects of this compound, such as the disruption of the TCA cycle. Different cell lines may have varying sensitivities to these off-target effects.

    • Recommendation: Use the this compound inactive control compound to differentiate between on-target and off-target effects.[15] This control has a similar structure but is inactive against PHGDH (IC50 > 57 µM).[15]

  • Experimental Conditions: Assay conditions such as cell seeding density and duration of treatment can influence the apparent IC50 value.

    • Recommendation: Standardize your experimental protocols. For example, a 48-hour exposure to this compound has been used to determine IC50 values in triple-negative breast cancer cell lines.[16]

Issue 2: Unexpected Metabolic Phenotypes Observed

Symptoms: Your metabolomics data reveals changes that are not directly related to the inhibition of serine synthesis, such as alterations in TCA cycle intermediates.

Possible Causes and Solutions:

  • Known Off-Target Effect: As mentioned in the FAQs, this compound is known to reduce the synthesis of glucose-derived citrate.[2][8][10][11]

    • Recommendation: Measure the incorporation of labeled glucose into citrate and other TCA cycle intermediates to confirm this effect in your system.

  • Compensatory Metabolic Rewiring: Cells may adapt to PHGDH inhibition by upregulating other metabolic pathways. For instance, this compound treatment has been shown to enhance the activity of the pyruvate (B1213749) carboxylase pathway to replenish the TCA cycle.[2]

    • Recommendation: Perform stable isotope tracing studies using labeled glucose or glutamine to map the metabolic rewiring in response to this compound treatment.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypePHGDH StatusIC50 (µM)Citation
MDA-MB-468Triple-Negative Breast CancerHigh/Dependent20.2 ± 2.8[16][17]
BT-20Breast CancerDependent8-16[4]
MT-3Breast CancerDependent8-16[4]
MDA-MB-231Triple-Negative Breast CancerLow/Independent76.6 ± 3.2[16][17]
Hs 578TTriple-Negative Breast CancerN/A93.4 ± 14.0[16][17]
Multiple Myeloma (Primary Cells)Multiple MyelomaN/A~34.6[3]

Table 2: Summary of Reported Metabolic Effects of this compound Treatment

Metabolic ParameterEffectCell Type/ModelCitation
Glucose-derived Serine SynthesisDecreasePHGDH-dependent cells[1][6]
Glucose-derived Citrate SynthesisDecreaseNeuroblastoma cells[2][8][10][11]
Mitochondrial Respiration (OCR)DecreaseColorectal cancer cells[12]
ATP ProductionDecreaseColorectal cancer cells[12]
Intracellular GSH LevelsDecreaseColorectal & Burkitt lymphoma cells[12][13]
Intracellular NADPH LevelsDecreaseColorectal cancer cells[12]
Intracellular ROS LevelsIncreaseBurkitt lymphoma cells[13]

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is adapted from studies on triple-negative breast cancer cell lines.[16]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 6.5 x 10³ cells/well. Allow cells to attach for 24 hours.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.49–250 µM) for 48 hours. Include a vehicle-only control (e.g., DMSO).

  • MTT Incubation: Add MTT solution to each well and incubate according to the manufacturer's instructions.

  • Solubilization: Add solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 540 nm using a spectrophotometer.

  • Data Analysis: Calculate cell viability as the percentage of the absorbance of treated cells relative to the vehicle-treated control cells. Determine the IC50 value by fitting the data to a dose-response curve.

2. In Vivo Xenograft Study

This protocol is based on studies in renal cell carcinoma and breast cancer models.[4][14]

  • Cell Implantation: Subcutaneously inject a mixture of cancer cells (e.g., 2 x 10⁶ cells) and Matrigel into the flanks of immunocompromised mice.

  • Treatment Preparation: Prepare this compound in a vehicle of 5% ethanol, 35% PEG 300, and 60% of an aqueous 30% hydroxypropyl-β-cyclodextrin solution.

  • Administration: Starting the day after tumor injection, administer this compound (e.g., 40 mg/kg) or vehicle control intraperitoneally once daily. Adjust the dose based on the mouse's weight.

  • Tumor Measurement: Measure tumor volume twice weekly using calipers (Volume = 0.5 × width² × length).

  • Endpoint Analysis: At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki67) or necrosis (H&E staining).[1][14]

Mandatory Visualizations

NCT503_On_Target_Pathway cluster_enzyme Glucose Glucose G3P 3-Phospho- glycerate (3-PG) Glucose->G3P Glycolysis PHP 3-Phospho- hydroxypyruvate G3P->PHP NAD+ -> NADH G3P->PHP PHGDH PHGDH PSER Phosphoserine PHP->PSER Serine Serine PSER->Serine Nucleotides Nucleotide Synthesis Serine->Nucleotides CellCycle Cell Cycle Progression Nucleotides->CellCycle NCT503 This compound NCT503->PHGDH

Caption: On-target effect of this compound on the de novo serine synthesis pathway.

NCT503_Off_Target_Pathway cluster_pc Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA TCA TCA Cycle Pyruvate->TCA anaplerosis PC Pyruvate Carboxylase Pyruvate->PC Citrate Citrate AcetylCoA->Citrate Citrate->TCA PC->TCA Enhanced anaplerosis NCT503 This compound NCT503->AcetylCoA label_off Reduced Carbon Flow (Mechanism Enigmatic) label_off->AcetylCoA NCT503_effect_pc This compound NCT503_effect_pc->PC enhances

Caption: Off-target and compensatory metabolic effects of this compound on the TCA cycle.

Experimental_Workflow start Start: Seed Cells in 96-well Plate incubate1 Incubate 24 hours start->incubate1 treat Treat with this compound & Vehicle Control incubate1->treat incubate2 Incubate 48 hours treat->incubate2 assay Perform Viability Assay (e.g., MTT) incubate2->assay read Read Absorbance assay->read analyze Analyze Data: Calculate % Viability & IC50 read->analyze end End analyze->end

Caption: General experimental workflow for determining the IC50 of this compound.

References

addressing Nct-503 stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of NCT-503, a potent inhibitor of phosphoglycerate dehydrogenase (PHGDH). Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How should I store this compound powder and stock solutions to ensure stability?

A1: Proper storage is critical for maintaining the integrity of this compound. For long-term stability, the powdered form should be stored at -20°C for up to 3 years.[1] Once dissolved, stock solutions should be aliquoted to prevent repeated freeze-thaw cycles and stored at -80°C for up to one year or -20°C for up to one month.[1][2]

Q2: My this compound solution appears to have precipitated. What could be the cause and how can I resolve it?

A2: Precipitation can occur for several reasons. If preparing an in vivo formulation with co-solvents like PEG300 and Tween-80, ensure the components are added sequentially and mixed thoroughly to clarity at each step.[1][2] If precipitation occurs, gentle heating and/or sonication can aid in redissolution.[2] It is also crucial to use fresh, anhydrous DMSO for preparing stock solutions, as moisture-absorbing DMSO can reduce solubility.[1] For in vivo working solutions, it is recommended to prepare them freshly and use them on the same day for optimal results.[1][2]

Q3: I am observing unexpected or off-target effects in my cell-based assays. Could this be related to this compound degradation or stability?

A3: While this compound is a selective PHGDH inhibitor, off-target effects have been reported.[3][4][5][6] One study noted that this compound can reduce the synthesis of glucose-derived citrate, an effect independent of PHGDH expression.[3][4][5] To differentiate between on-target and off-target effects, it is highly recommended to use the structurally similar but inactive this compound control compound in your experiments.[4][7][8][9] This control compound does not inhibit PHGDH and can help determine if the observed cellular phenotype is a direct result of PHGDH inhibition.

Q4: What is the recommended solvent for preparing this compound stock solutions for in vitro experiments?

A4: DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use.[1][4] Solubility in DMSO is reported to be around 81-82 mg/mL.[1] For cell-based assays, this stock solution is then further diluted in the culture medium to the desired working concentration.[4]

Q5: I am not observing the expected level of cytotoxicity in my cancer cell line. What are some potential reasons?

A5: The cytotoxic effect of this compound is most pronounced in cell lines that are dependent on the de novo serine synthesis pathway (i.e., those with high PHGDH expression).[2][7] The EC50 values can be 6- to 10-fold higher in cell lines that are not dependent on PHGDH.[2] Ensure that your cell line of interest has been validated for PHGDH dependency. Additionally, verify the concentration and stability of your this compound working solution. For four-day viability assays, cells are typically treated with this compound, and the medium is not changed, so the compound's stability in the assay buffer is crucial.[2] this compound has been shown to have good stability, with over 98% remaining after 48 hours in assay buffer.[8]

Data Summary: this compound Stability and Storage

FormStorage TemperatureDurationNotes
Powder -20°CUp to 3 years
Stock Solution in Solvent -80°CUp to 1 yearAliquot to avoid freeze-thaw cycles.[1]
-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[1]

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Assays
  • Reconstitution: Dissolve this compound powder in fresh, anhydrous DMSO to create a high-concentration stock solution (e.g., 10-20 mM).[1][4] For example, a 10 mM stock solution can be made from a 9.9 mg/mL solution in DMSO.[4]

  • Aliquoting: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term use (up to 1 year) or -20°C for short-term use (up to 1 month).[1][2]

Preparation of this compound Formulation for In Vivo Xenograft Studies

This protocol is adapted from published studies and may require optimization based on the specific animal model and administration route.

Method 1:

  • Dissolve this compound in 100% ethanol.

  • Add polyethylene (B3416737) glycol 300 (PEG300) to a final concentration of 35%.

  • Add a 30% saline solution of hydroxypropyl-beta-cyclodextrin to a final concentration of 60%.[10][11]

  • The final injection volume should be optimized to avoid solvent-related toxicity. One study noted toxicity with a 200 μL injection volume, which was resolved by reducing it to 100 μL while maintaining the 40 mg/kg dose.[10]

Method 2:

  • Prepare a clear stock solution of this compound in an appropriate solvent (e.g., Ethanol).[1]

  • Sequentially add the following co-solvents, ensuring the solution is mixed evenly and clarified after each addition:

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline or ddH2O

  • This working solution should be prepared fresh and used immediately for optimal results.[1][2]

Visual Guides

This compound Mechanism of Action and Downstream Effects

NCT503_Pathway cluster_SSP Serine Synthesis Pathway cluster_OneCarbon One-Carbon Metabolism Glucose Glucose 3-PG 3-PG Glucose->3-PG PHGDH Serine Serine 3-PG->Serine PHGDH Glycine Glycine Serine->Glycine SHMT1 Nucleotides Nucleotides Glycine->Nucleotides NCT503 NCT503 PHGDH PHGDH NCT503->PHGDH

Caption: this compound inhibits PHGDH, blocking de novo serine synthesis from glucose.

Experimental Workflow for Assessing this compound Cytotoxicity

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed cancer cells in 96-well plates B Prepare this compound working solutions A->B C Prepare Inactive Control solutions A->C D Treat cells with this compound (various conc.) B->D E Treat cells with Inactive Control C->E F Incubate for 4 days D->F E->F G Assess cell viability (e.g., Cell Titer-Glo) F->G H Measure luminescence G->H I Calculate EC50 values H->I

Caption: Workflow for determining the cytotoxic effects of this compound.

Troubleshooting Logic for Unexpected Experimental Results

Troubleshooting_Logic Start Unexpected Result Observed Check_Compound Compound Integrity? Start->Check_Compound Check_Conc Correct Concentration? Check_Compound->Check_Conc Yes Sol_Storage Verify Storage & Handling Check_Compound->Sol_Storage No Check_CellLine PHGDH-dependent Cell Line? Check_Conc->Check_CellLine Yes Sol_Prep Review Dilution Calculation Check_Conc->Sol_Prep No Check_OffTarget Possible Off-Target Effect? Check_CellLine->Check_OffTarget Yes Sol_Validate Validate PHGDH Expression Check_CellLine->Sol_Validate No Sol_Control Use Inactive Control Check_OffTarget->Sol_Control Yes End Identify Root Cause Sol_Storage->End Sol_Prep->End Sol_Validate->End Sol_Control->End

Caption: A logical approach to troubleshooting unexpected this compound results.

References

overcoming Nct-503 insolubility in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nct-503. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming common experimental challenges, with a primary focus on the compound's solubility in aqueous media.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with this compound.

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small-molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH).[1][2][3][4][5] PHGDH is the rate-limiting enzyme in the serine biosynthesis pathway, which converts 3-phosphoglycerate (B1209933) (derived from glucose) into serine.[6][7][8] By inhibiting PHGDH, this compound blocks the production of glucose-derived serine.[6][7] This action can lead to the depletion of nucleotides and ultimately cause cell cycle arrest, suppressing the growth of cancer cells that are dependent on this pathway.[1][7] Studies show this compound has an IC₅₀ value of approximately 2.5 μM for PHGDH and exhibits non-competitive inhibition with respect to both 3-phosphoglycerate (3-PG) and NAD+.[1][2][4][5]

Q2: Is this compound soluble in water?

While some reports describe this compound as having "reasonable" or "satisfactory" aqueous solubility for in vivo applications, it is poorly soluble in aqueous buffers like PBS or cell culture media at the high concentrations required for stock solutions.[1][5][7][9] Therefore, for most experimental purposes, it is considered insoluble in aqueous media and requires an organic solvent for initial dissolution.

Q3: My this compound powder won't dissolve. What should I do?

This compound is a solid powder that requires an organic solvent to create a concentrated stock solution.[2][3][5] Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent.[1][2][3][5] To aid dissolution, you can use ultrasonication or gentle warming (up to 60°C for ethanol).[2][3] It is crucial to use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[1]

Q4: My this compound precipitated after I diluted my DMSO stock into my cell culture medium. How can I prevent this?

This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution. The key is to ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous medium is very low and that the dilution is performed correctly.

  • Troubleshooting Steps:

    • Lower the Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.1-0.5% without significant toxicity. Ensure your dilution scheme does not exceed this. A control experiment with just the vehicle (e.g., medium with 0.1% DMSO) should always be included.

    • Use an Intermediate Dilution Step: Avoid adding the highly concentrated DMSO stock directly into a large volume of aqueous medium. First, make an intermediate dilution in your culture medium. Then, add this intermediate dilution to the final culture volume.

    • Ensure Rapid Mixing: When adding the compound to the medium, vortex or pipette vigorously to ensure it disperses quickly, which can prevent localized high concentrations that lead to precipitation.[10]

    • Check for Precipitation: After preparing the working solution, let it stand for a few minutes and check for any visible precipitate. You can also check a small drop under a microscope.[10]

Data & Physicochemical Properties

Quantitative data for this compound is summarized below for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Full Chemical Name N-(4,6-Dimethylpyridin-2-yl)-4-(4-(trifluoromethyl)benzyl)piperazine-1-carbothioamide[4][5]
Molecular Formula C₂₀H₂₃F₃N₄S[2][3]
Molecular Weight 408.48 g/mol [2][3]
CAS Number 1916571-90-8[2][3]
Appearance Off-white to light yellow solid powder[2][5]

Table 2: Solubility of this compound

SolventConcentrationNotesReference(s)
DMSO ≥ 50 mg/mL (~122 mM)Use of fresh, anhydrous DMSO is critical. Sonication may be required.[1][2][3]
Ethanol ~13.33 mg/mL (~32.6 mM)Requires ultrasonication and warming to 60°C to dissolve.[2][3]

Table 3: Recommended Working Concentrations

Experiment TypeTypical Concentration RangeNotesReference(s)
In Vitro (Cell Culture) 8 - 16 µM (EC₅₀)Effective concentration varies by cell line dependency on PHGDH. A common testing concentration is 10 µM.[2][6][9]
In Vivo (Xenograft) 30 - 40 mg/kgAdministered via intraperitoneal (i.p.) injection.[9]

Experimental Protocols & Methodologies

Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO

This protocol details the preparation of a high-concentration stock solution for long-term storage and subsequent dilution.

  • Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to make 1 mL of a 50 mM stock, you would need 20.42 mg.

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO. For 20.42 mg of this compound, add 1 mL of DMSO.

  • Solubilization: Vortex the solution vigorously. If full dissolution is not achieved, sonicate the vial in a water bath for 10-15 minutes.[2][3]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10] Store aliquots at -20°C for up to 1 year or -80°C for up to 2 years.[2][3]

Protocol 2: Preparation of a 10 µM Working Solution for In Vitro Assays

This protocol provides a reliable method for diluting the DMSO stock into cell culture medium while minimizing precipitation.

  • Thaw Stock: Thaw a single aliquot of the 50 mM this compound stock solution at room temperature.

  • Calculate Volume: Determine the volume of stock solution needed. To prepare 10 mL of medium with a final concentration of 10 µM this compound, you will need 2 µL of the 50 mM stock solution. This results in a final DMSO concentration of 0.02%, which is well-tolerated by most cell lines.

  • Dilution: Add 9.998 mL of pre-warmed cell culture medium to a sterile tube. Add the 2 µL of 50 mM this compound stock directly into the medium.

  • Mixing: Immediately cap the tube and vortex gently or invert several times to ensure rapid and thorough mixing.

  • Application: Use this freshly prepared working solution to treat your cells. Always include a vehicle control (in this case, 10 mL of medium with 2 µL of DMSO).

Protocol 3: Formulation of this compound for In Vivo Administration

This protocol describes a common vehicle for preparing this compound for intraperitoneal (i.p.) injection in animal models.[2][3][9]

  • Vehicle Preparation: The vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Solubilization Steps: To prepare 1 mL of a 2.5 mg/mL formulation, follow these steps sequentially: a. Start with 400 µL of PEG300 in a sterile tube. b. Add 100 µL of a 25 mg/mL this compound stock solution in DMSO. Mix until clear. c. Add 50 µL of Tween-80. Mix until clear. d. Add 450 µL of saline to reach the final volume of 1 mL.

  • Final Preparation: The final product will be a suspended solution.[2][3] It may require ultrasonication to ensure a uniform suspension.[2][3] This formulation should be used immediately after preparation for optimal results.[1]

Visual Guides: Workflows & Pathways

Experimental Workflow for this compound Solubilization

G cluster_stock Stock Solution Preparation cluster_invitro In Vitro Working Solution cluster_invivo In Vivo Formulation Powder This compound Powder Solvent Add Anhydrous DMSO Powder->Solvent Vortex Vortex / Sonicate Solvent->Vortex Stock 50 mM Stock Solution (Store at -80°C) Vortex->Stock Thaw Thaw Aliquot Stock->Thaw For In Vitro Use AddStock Add DMSO Stock to Vehicle Stock->AddStock For In Vivo Use Dilute Dilute in Pre-warmed Culture Medium (Final DMSO < 0.5%) Thaw->Dilute Mix Mix Thoroughly Dilute->Mix Final_vitro Final Working Solution (e.g., 10 µM) Mix->Final_vitro Vehicle Prepare Vehicle (PEG300, Tween-80, Saline) Vehicle->AddStock Sonicate_vivo Sonicate to Suspend AddStock->Sonicate_vivo Final_vivo Final Formulation (e.g., 2.5 mg/mL) Sonicate_vivo->Final_vivo

Caption: Workflow for preparing this compound solutions.

This compound Mechanism of Action: Inhibition of Serine Synthesis

G Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PG3 3-Phospho- glycerate (3-PG) Glycolysis->PG3 PHGDH PHGDH PG3->PHGDH NAD+ Serine Serine PHGDH->Serine NADH OneCarbon One-Carbon Metabolism Serine->OneCarbon Nucleotides Nucleotide Synthesis OneCarbon->Nucleotides CellCycle Cell Cycle Progression Nucleotides->CellCycle NCT503 This compound NCT503->PHGDH

Caption: this compound inhibits PHGDH, blocking serine synthesis.

References

Technical Support Center: NCT-503 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NCT-503 in in vivo efficacy studies. The information is tailored for scientists and drug development professionals to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine synthesis pathway.[1][2] By inhibiting PHGDH, this compound blocks the production of serine from glucose.[2][3] This leads to a depletion of nucleotides and subsequent cell cycle arrest in cancer cells that are dependent on this pathway for proliferation.[3] this compound acts as a non-competitive inhibitor with respect to both 3-phosphoglycerate (B1209933) (3-PG) and NAD+.[2][4]

Q2: In which cancer models has this compound shown in vivo efficacy?

A2: this compound has demonstrated in vivo efficacy in preclinical models of various cancers, particularly those with a dependency on the serine synthesis pathway. Efficacy has been observed in xenograft models of:

  • Breast Cancer: Specifically in PHGDH-dependent MDA-MB-468 xenografts, where it reduced tumor growth and weight.[3][4][5] In contrast, it did not affect the growth of PHGDH-independent MDA-MB-231 xenografts.[3][4][5]

  • Neuroblastoma: this compound has been shown to reduce initial tumor growth in MYCN-amplified neuroblastoma xenografts.[1]

  • Multiple Myeloma: In combination with bortezomib, this compound has shown therapeutic advantage in a 5T33MM mouse model.[6]

  • Colorectal Cancer: this compound has been studied in the context of radiosensitization in human colorectal cancer cells under hypoxic conditions.[7]

  • Renal Cell Carcinoma: this compound has been shown to suppress tumor growth in xenograft models.[8]

Q3: What is the recommended formulation and route of administration for in vivo studies?

A3: The most commonly reported and successful route of administration for this compound in vivo is intraperitoneal (i.p.) injection.[3][4][5][8] Several vehicle formulations have been used effectively. Here are a few examples:

  • Ethanol (B145695), PEG300, and Tween 80 in ddH2O: A stock solution in DMSO or ethanol is diluted with PEG300, followed by the addition of Tween 80 and finally ddH2O.[3]

  • Ethanol, PEG300, and Hydroxypropyl-beta-cyclodextrin: this compound is first dissolved in 100% ethanol, followed by the addition of polyethylene (B3416737) glycol 300 (PEG300) and a saline solution of hydroxypropyl-beta-cyclodextrin.[7][8]

  • DMSO, PEG300, Tween-80, and Saline: A formulation consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has also been described.[5]

It is crucial to ensure the final solution is a clear and homogenous suspension before administration.[9]

Q4: Are there known off-target effects of this compound that could influence experimental results?

A4: Yes, researchers should be aware of potential off-target effects. Studies have shown that this compound can reduce the incorporation of glucose-derived carbons into citrate (B86180) in the TCA cycle, and this effect is independent of PHGDH expression.[1][10] This suggests a multi-modal mechanism of action beyond its on-target PHGDH inhibition.[1] These off-target effects could contribute to the observed anti-tumor activity and should be considered when interpreting results, especially in cell lines with low PHGDH expression where this compound still shows an anti-proliferative effect.[1]

Troubleshooting Guide

Issue 1: Lack of Expected In Vivo Efficacy (No significant tumor growth inhibition)
Possible Cause Troubleshooting Step
Cell line is not dependent on the de novo serine synthesis pathway. Verify the PHGDH expression and dependency of your cancer cell line. This compound is most effective in PHGDH-dependent models (e.g., MDA-MB-468) and shows minimal to no effect in PHGDH-independent models (e.g., MDA-MB-231).[3][4][5]
Incorrect formulation or poor solubility of this compound. Review your formulation protocol. Ensure this compound is fully dissolved and the vehicle is appropriate. Refer to published formulations (see FAQ 3). Poor solubility can lead to inaccurate dosing.[3][7][8][9]
Suboptimal dosing or administration schedule. The most commonly reported effective dose is 40 mg/kg administered daily via intraperitoneal (i.p.) injection.[3][4][5][8] Consider optimizing the dose and schedule for your specific model if the standard protocol is ineffective.
Compound instability. This compound is reported to be stable.[2] However, ensure proper storage of the compound (-20°C for powder) and use freshly prepared formulations for each administration.[3][11]
Off-target effects masking on-target efficacy or causing unexpected toxicity. Consider the known off-target effects on the TCA cycle.[1][10] If unexpected toxicity is observed, it may be unrelated to PHGDH inhibition. An inactive control compound, if available, can help differentiate on-target from off-target effects.[2]
Issue 2: Inconsistent Results Between Experiments
Possible Cause Troubleshooting Step
Variability in formulation preparation. Standardize the formulation preparation process. Ensure consistent component sources, concentrations, and mixing procedures. Prepare fresh solutions for each experiment.[3]
Inconsistent administration technique. Ensure consistent i.p. injection technique to minimize variability in drug delivery and absorption.
Biological variability in animal models. Ensure uniformity in the age, weight, and health status of the animals used. Randomize animals into treatment and control groups.
Tumor size variability at the start of treatment. Start treatment when tumors have reached a consistent, pre-determined size across all animals.
Issue 3: Observed Toxicity in Animal Models
Possible Cause Troubleshooting Step
Vehicle-related toxicity. Run a vehicle-only control group to assess any toxicity associated with the formulation itself.
Dose is too high for the specific animal model. While 40 mg/kg is a common dose, it may be necessary to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model. Importantly, mice treated with 40 mg/kg daily did not lose weight in a 24-day treatment study.[4]
Off-target toxicity. As mentioned, this compound has known off-target effects.[1] If toxicity is observed at doses that are expected to be well-tolerated, consider the possibility of off-target effects specific to your model.

Quantitative Data Summary

ParameterValueCell Line/ModelReference
IC50 (PHGDH enzyme) 2.5 µMIn vitro enzyme assay[2][3]
EC50 (Cell viability) 8–16 µMPHGDH-dependent cell lines (MDA-MB-468, BT-20, HCC70, HT1080, MT-3)[4][11]
EC50 (Cell viability) >100 µMPHGDH-independent cell lines (ZR-75-1, SK-MEL-2)[4]
In Vivo Dosage 40 mg/kg, daily i.p.NOD.SCID mice with MDA-MB-468/MDA-MB-231 xenografts[3][4][5]
Plasma Cmax ~20 µMFollowing intraperitoneal administration[3][4][12]
Plasma Half-life (t1/2) 2.5 hoursFollowing intraperitoneal administration[3][4][12]

Experimental Protocols & Workflows

In Vivo Efficacy Study Workflow

in_vivo_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis animal_model Select appropriate animal model and PHGDH-dependent cell line formulation Prepare this compound formulation (e.g., 40 mg/kg) animal_model->formulation controls Prepare vehicle control formulation->controls implantation Implant tumor cells subcutaneously or orthotopically controls->implantation randomization Randomize animals into treatment groups implantation->randomization treatment Administer this compound (i.p.) and vehicle daily randomization->treatment monitoring Monitor tumor volume and animal weight treatment->monitoring endpoint Endpoint: Tumor growth inhibition monitoring->endpoint ex_vivo Ex vivo analysis: Tumor weight, IHC, metabolomics endpoint->ex_vivo data_analysis Statistical analysis of results ex_vivo->data_analysis

Caption: Workflow for a typical in vivo efficacy study of this compound.

This compound Signaling Pathway

nct503_pathway Glucose Glucose _3PG 3-Phosphoglycerate (3-PG) Glucose->_3PG PHGDH PHGDH _3PG->PHGDH NAD+ Serine Serine PHGDH->Serine NADH Nucleotides Nucleotides Serine->Nucleotides CellCycle Cell Cycle Progression Nucleotides->CellCycle NCT503 This compound NCT503->PHGDH Inhibition

Caption: Simplified signaling pathway showing this compound inhibition of PHGDH.

Troubleshooting Logic for Lack of Efficacy

troubleshooting_logic start No Tumor Growth Inhibition Observed check_phgdh Is the cell line PHGDH-dependent? start->check_phgdh check_formulation Was the formulation correctly prepared? check_phgdh->check_formulation Yes reselect_model Select a PHGDH-dependent model check_phgdh->reselect_model No check_dose Was the dose and administration route appropriate? check_formulation->check_dose Yes reformulate Review and correct formulation protocol check_formulation->reformulate No consider_off_target Consider off-target effects or resistance check_dose->consider_off_target Yes optimize_dose Optimize dose and schedule check_dose->optimize_dose No

Caption: Decision tree for troubleshooting lack of this compound in vivo efficacy.

References

Technical Support Center: NCT-503 Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering potential resistance to the PHGDH inhibitor, NCT-503.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway. By inhibiting PHGDH, this compound blocks the conversion of the glycolytic intermediate 3-phosphoglycerate into 3-phosphohydroxypyruvate, thereby depleting the intracellular pool of serine and its downstream metabolites, which are crucial for nucleotide synthesis, redox balance, and cell proliferation.

Q2: We are observing reduced efficacy of this compound in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?

Acquired resistance to this compound, while not yet extensively documented in dedicated studies, can be hypothesized based on known resistance mechanisms to other metabolic and targeted therapies. Potential mechanisms include:

  • Upregulation of the Serine Biosynthesis Pathway: Cancer cells may overcome PHGDH inhibition by increasing the expression of PHGDH, or other enzymes in the pathway like phosphoserine aminotransferase 1 (PSAT1) and phosphoserine phosphatase (PSPH).[1]

  • Increased Serine/Glycine (B1666218) Uptake: Cells might compensate for the lack of de novo serine synthesis by upregulating transporters to scavenge serine and glycine from the extracellular environment.

  • Metabolic Reprogramming: Cancer cells can exhibit significant metabolic plasticity.[2][3][4] Resistance may arise from rerouting metabolic fluxes to bypass the dependency on serine synthesis. For instance, cells might shift their metabolism towards fatty acid oxidation or an altered TCA cycle activity to sustain energy and biomass production.[5][6]

  • Enhanced Antioxidant Capacity: A key function of the serine pathway is to support the synthesis of glutathione (B108866) (GSH), a major antioxidant.[7] Resistant cells may upregulate alternative pathways for GSH production or other antioxidant systems to cope with the increased reactive oxygen species (ROS) resulting from PHGDH inhibition.[8]

  • Off-Target Effects and Adaptation: this compound has been reported to have off-target effects, including altering the carbon flow into the TCA cycle independently of PHGDH.[9][10][11] Resistance could emerge from adaptations to these off-target effects.

Q3: Could upregulation of PHGDH be a mechanism of resistance to other cancer therapies?

Yes, upregulation of PHGDH and the serine biosynthesis pathway has been identified as a mechanism of resistance to a variety of treatments, including:

  • BRAF inhibitors (e.g., vemurafenib) in melanoma.[1]

  • EGFR inhibitors (e.g., erlotinib) in non-small cell lung cancer.[8][12]

  • MEK inhibitors in melanoma.[2][12]

  • Chemotherapeutics like sunitinib (B231) and cisplatin (B142131) in various cancers.[13][14]

In these contexts, inhibiting PHGDH with agents like this compound has been shown to re-sensitize resistant cells to the primary therapy.[13]

Troubleshooting Guides

Issue 1: Decreased this compound Sensitivity in Cancer Cell Lines

If you observe a rightward shift in the IC50 curve of this compound in your cell line over time, consider the following troubleshooting steps and experiments:

Potential Cause & Experimental Validation

Potential Cause Suggested Experiment Expected Outcome in Resistant Cells
Upregulation of Serine Pathway Enzymes Western Blot / qPCR: Analyze the protein and mRNA expression levels of PHGDH, PSAT1, and PSPH in your resistant cell line compared to the parental line.Increased expression of one or more of these enzymes.
Increased Exogenous Serine/Glycine Uptake Culture in Serine/Glycine-Depleted Media: Compare the viability of parental and resistant cells in media with and without serine and glycine, in the presence of this compound.Resistant cells may show increased dependence on exogenous serine/glycine and greater sensitivity to this compound in depleted media.
Metabolic Reprogramming Metabolomics/Seahorse Assay: Perform untargeted metabolomics or use a Seahorse XF Analyzer to compare the metabolic profiles (e.g., glycolysis, oxidative phosphorylation) of parental and resistant cells.Altered levels of key metabolites or a shift in the ECAR/OCR ratio, indicating a switch in metabolic phenotype.
Enhanced Antioxidant Capacity ROS and Glutathione Assays: Measure intracellular ROS levels (e.g., using DCFDA) and the ratio of reduced to oxidized glutathione (GSH/GSSG) in parental and resistant cells, with and without this compound treatment.Lower basal ROS and/or a higher GSH/GSSG ratio in resistant cells, which is maintained upon this compound treatment.
Issue 2: Unexpected Cellular Response to this compound

In some cases, the cellular response to this compound may be counterintuitive. For instance, one study found that inhibition of serine metabolism promoted resistance to cisplatin in gastric cancer.[15]

Potential Cause & Experimental Validation

Potential Cause Suggested Experiment Expected Outcome
Chromatin Remodeling Histone Modification Analysis: Perform Western blotting for histone marks, such as H3K4 trimethylation, in cells treated with this compound.[15]Altered levels of specific histone modifications that could affect gene expression and drug sensitivity.
Off-Target Effects PHGDH Knockout/Knockdown Controls: Compare the effect of this compound in wild-type cells versus cells where PHGDH has been knocked out or knocked down using CRISPR/Cas9 or shRNA.If an effect of this compound persists in the absence of PHGDH, it is likely an off-target effect.[9][10]

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cancer Cell Lines

This protocol is adapted from standard methods for developing drug-resistant cell lines.[7][16][17][18]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (and a suitable vehicle control, e.g., DMSO)

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo)

Procedure:

  • Determine the initial IC50:

    • Plate the parental cells and treat with a range of this compound concentrations for 72-96 hours.

    • Measure cell viability to determine the IC50 value.

  • Continuous Exposure Method:

    • Culture the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20.

    • Continuously culture the cells, passaging as necessary. Maintain the drug pressure.

    • Once the cells are growing steadily, gradually increase the this compound concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).

    • Allow the cells to recover and resume normal proliferation at each new concentration before increasing it again. This process can take several months.

  • Pulse Exposure Method:

    • Treat the parental cells with a high concentration of this compound (e.g., IC50) for a short period (e.g., 24-48 hours).

    • Remove the drug-containing medium and allow the surviving cells to recover and repopulate in fresh, drug-free medium.

    • Repeat this cycle multiple times.

  • Confirmation of Resistance:

    • Periodically, perform a cell viability assay to determine the IC50 of the treated population compared to the parental cell line. A significant increase (typically >3-fold) in the IC50 indicates the development of resistance.

    • Once a stable resistant population is established, consider single-cell cloning to ensure a homogenous population.

    • Maintain the resistant cell line in a medium containing a maintenance concentration of this compound (e.g., the IC20 of the resistant line) to preserve the resistant phenotype.[17]

Protocol 2: Western Blot Analysis of Serine Pathway Enzymes

Materials:

  • Parental and this compound resistant cell lines

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-PHGDH, anti-PSAT1, anti-PSPH, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensity and normalize to the loading control (GAPDH or β-actin).

Visualizations

cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Biosynthesis Pathway cluster_downstream Downstream Pathways 3_PG 3-Phosphoglycerate PHGDH PHGDH 3_PG->PHGDH 3_PHP 3-Phosphohydroxypyruvate PHGDH->3_PHP PSAT1 PSAT1 3_PHP->PSAT1 3_PS 3-Phosphoserine PSAT1->3_PS PSPH PSPH 3_PS->PSPH Serine Serine PSPH->Serine Nucleotides Nucleotide Synthesis Serine->Nucleotides Glutathione Glutathione (GSH) (Redox Balance) Serine->Glutathione NCT503 This compound NCT503->PHGDH

Caption: this compound mechanism of action on the serine biosynthesis pathway.

cluster_workflow Workflow for Investigating this compound Resistance Start Observe Decreased This compound Sensitivity Generate Generate Resistant Cell Line Start->Generate Hypothesis Formulate Hypotheses Generate->Hypothesis Exp1 Western Blot / qPCR (PHGDH, PSAT1, PSPH) Hypothesis->Exp1 Upregulation? Exp2 Metabolomics / Seahorse Analysis Hypothesis->Exp2 Metabolic Shift? Exp3 ROS / GSH Assays Hypothesis->Exp3 Redox Adaptation? Exp4 Culture in Serine-Depleted Media Hypothesis->Exp4 Nutrient Uptake? Analysis Analyze Data and Identify Mechanism Exp1->Analysis Exp2->Analysis Exp3->Analysis Exp4->Analysis

Caption: Experimental workflow for troubleshooting this compound resistance.

References

Nct-503 Technical Support Center: Enhancing the Therapeutic Window

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Nct-503 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively in experiments and to offer strategies for improving its therapeutic window.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective, reversible, and non-competitive inhibitor of phosphoglycerate dehydrogenase (PHGDH).[1][2][3] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which converts 3-phosphoglycerate (B1209933) (derived from glycolysis) into 3-phosphohydroxypyruvate. By inhibiting PHGDH, this compound blocks the synthesis of serine, an amino acid crucial for cancer cell proliferation, nucleotide synthesis, and redox homeostasis.[4]

Q2: What are the known on-target and off-target effects of this compound?

A2: The primary on-target effect of this compound is the inhibition of PHGDH, leading to reduced de novo serine synthesis. This can selectively inhibit the proliferation of cancer cells that have a high dependency on this pathway.[5] However, this compound has also been observed to have off-target effects. Notably, it can reroute glucose-derived carbons into the tricarboxylic acid (TCA) cycle, a metabolic shift that is independent of its PHGDH inhibitory activity.[6] This off-target effect can contribute to its anti-proliferative activity even in cells with low PHGDH expression.[6]

Q3: How can the therapeutic window of this compound be improved?

A3: Improving the therapeutic window of this compound, or the range between its effective therapeutic dose and its toxic dose, is a key challenge. Strategies to achieve this include:

  • Combination Therapies: Using this compound in conjunction with other targeted agents can create synergistic effects, allowing for lower, less toxic doses of each compound. Promising combinations include:

    • PKM2 Inhibitors: Co-administration with a pyruvate (B1213749) kinase M2 (PKM2) inhibitor has shown to synergistically suppress cancer cell proliferation and induce apoptosis.[7][8]

    • mTOR Inhibitors: Combining this compound with mTOR inhibitors can counteract the pro-survival signaling activated by PHGDH inhibition.[9][10]

    • Radiotherapy: this compound can act as a radiosensitizer, particularly in hypoxic conditions, enhancing the efficacy of radiation treatment.[11]

    • Chemotherapy: this compound has been shown to resensitize cancer cells to conventional chemotherapeutic agents like erlotinib (B232) and sorafenib.[12][13]

  • Dose Optimization: Careful titration of this compound dosage in preclinical models is crucial to identify the minimum effective dose that minimizes off-target toxicity.

  • Targeted Delivery Systems: While not yet extensively explored for this compound, novel drug delivery systems could potentially improve its therapeutic index by concentrating the drug at the tumor site and reducing systemic exposure.

Troubleshooting Guide

Issue 1: Inconsistent results in in vitro cell viability assays.

  • Question: My cell viability assays with this compound are showing high variability between experiments. What could be the cause?

  • Answer:

    • Solubility: this compound has limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent like DMSO before preparing your final dilutions in culture medium.[3] Precipitates can lead to inconsistent effective concentrations.

    • Stability: Prepare fresh stock solutions and working dilutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

    • Cell Line Dependency: The sensitivity of cell lines to this compound can vary significantly based on their dependence on the de novo serine synthesis pathway (i.e., their PHGDH expression levels).[5] Some cell lines may be inherently resistant. Confirm the PHGDH expression status of your cell lines.

    • Off-Target Effects: Remember that this compound can have anti-proliferative effects independent of PHGDH expression.[6] Consider this when interpreting results in low-PHGDH expressing cells.

    • Assay Duration: The cytotoxic effects of this compound may be time-dependent. Ensure your assay duration is sufficient to observe a significant effect.

Issue 2: Toxicity observed in in vivo animal studies.

  • Question: I am observing signs of toxicity in my mouse xenograft model when administering this compound. How can I mitigate this?

  • Answer:

    • Vehicle Formulation: The vehicle used to dissolve this compound for in vivo administration can itself cause toxicity. A commonly used and generally well-tolerated formulation is a mixture of ethanol, PEG300, and an aqueous solution of hydroxypropyl-β-cyclodextrin.[11] Careful preparation and administration of the vehicle control group are essential.

    • Dose and Administration Route: The reported in vivo doses of this compound are typically administered via intraperitoneal (i.p.) injection.[3] Ensure the dose is appropriate for your animal model and consider optimizing the dosing schedule (e.g., daily vs. every other day) to reduce cumulative toxicity.

    • Monitoring: Closely monitor the animals for signs of toxicity, such as weight loss, lethargy, and changes in behavior. If toxicity is observed, consider reducing the dose or adjusting the treatment schedule.

Issue 3: Difficulty in interpreting metabolic flux analysis data.

  • Question: My metabolic tracing experiments with 13C-glucose and this compound are showing unexpected results. How can I interpret these?

  • Answer:

    • On- and Off-Target Effects: this compound not only blocks the incorporation of glucose-derived carbons into serine (on-target) but also reroutes glucose-derived carbons into the TCA cycle (off-target).[6] This can lead to complex changes in the labeling patterns of TCA cycle intermediates.

    • Control for Off-Target Effects: To distinguish between on-target and off-target effects, consider using a PHGDH knockout cell line as a control. This will help to isolate the metabolic changes that are independent of PHGDH inhibition.

    • Time Course: The metabolic reprogramming induced by this compound can be dynamic. Performing a time-course experiment can provide insights into the kinetics of these changes.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypePHGDH StatusIC50 / EC50 (µM)Assay Type
MDA-MB-468Triple-Negative Breast CancerHigh8Cell Viability
MDA-MB-468Triple-Negative Breast CancerHigh2.3Serine Flux
BT-20Breast CancerHigh8-16Cell Viability
HCC70Breast CancerHigh8-16Cell Viability
HT1080FibrosarcomaHigh8-16Cell Viability
MT-3MelanomaHigh8-16Cell Viability
MDA-MB-231Triple-Negative Breast CancerLow~50-100Cell Viability
A549Non-Small Cell Lung CancerNot specified16.44Cell Viability

Table 2: In Vivo Pharmacokinetic Parameters of this compound

ParameterValueAdministration Route
Half-life (t½)2.5 hoursIntraperitoneal
Cmax~20 µM (in plasma)Intraperitoneal
AUClast14,700 hr*ng/mLIntraperitoneal

Experimental Protocols

1. Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

2. In Vivo Xenograft Study

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in Matrigel) into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Prepare the this compound formulation for in vivo use. Administer this compound (e.g., 40 mg/kg) and a vehicle control to the mice via intraperitoneal injection according to the planned schedule.

  • Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and overall health of the mice.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

Visualizations

serine_biosynthesis_pathway Serine Biosynthesis Pathway and this compound Inhibition Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Three_PG 3-Phosphoglycerate Glycolysis->Three_PG PHGDH PHGDH Three_PG->PHGDH Three_PHP 3-Phosphohydroxypyruvate PHGDH->Three_PHP PSAT1 PSAT1 Three_PHP->PSAT1 Three_PS 3-Phosphoserine PSAT1->Three_PS PSPH PSPH Three_PS->PSPH Serine Serine PSPH->Serine Proliferation Cell Proliferation, Nucleotide Synthesis, Redox Balance Serine->Proliferation Nct503 This compound Nct503->PHGDH

Caption: this compound inhibits PHGDH, the rate-limiting step in serine biosynthesis.

nct503_effects_workflow On-Target vs. Off-Target Effects of this compound cluster_on_target On-Target Effect cluster_off_target Off-Target Effect Nct503_on This compound PHGDH_inhibition PHGDH Inhibition Nct503_on->PHGDH_inhibition Serine_depletion Decreased de novo Serine Synthesis PHGDH_inhibition->Serine_depletion Cell_death_on Inhibition of Proliferation in PHGDH-dependent cells Serine_depletion->Cell_death_on Nct503_off This compound Metabolic_rerouting Rerouting of Glucose-derived Carbons to TCA Cycle Nct503_off->Metabolic_rerouting Cell_death_off Inhibition of Proliferation in PHGDH-independent cells Metabolic_rerouting->Cell_death_off

Caption: this compound exhibits both on-target and off-target anti-cancer effects.

combination_therapy_logic Combination Strategies to Enhance this compound Efficacy Nct503 This compound Synergistic_effect Synergistic Anti-Cancer Effect (Improved Therapeutic Window) Nct503->Synergistic_effect PKM2_inhibitor PKM2 Inhibitor PKM2_inhibitor->Synergistic_effect mTOR_inhibitor mTOR Inhibitor mTOR_inhibitor->Synergistic_effect Radiotherapy Radiotherapy Radiotherapy->Synergistic_effect

Caption: Combining this compound with other therapies can improve its therapeutic window.

experimental_workflow General Experimental Workflow for this compound Evaluation Start Hypothesis In_vitro In Vitro Studies (Cell Viability, Metabolic Flux) Start->In_vitro In_vivo In Vivo Studies (Xenograft Model) In_vitro->In_vivo Data_analysis Data Analysis and Interpretation In_vivo->Data_analysis Conclusion Conclusion Data_analysis->Conclusion

Caption: A typical workflow for preclinical evaluation of this compound.

References

Validation & Comparative

A Head-to-Head Comparison of PHGDH Inhibitors: NCT-503 vs. CBR-5884

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a potent and reliable small molecule inhibitor is critical for advancing metabolic oncology research. This guide provides a comprehensive comparison of two widely used phosphoglycerate dehydrogenase (PHGDH) inhibitors, NCT-503 and CBR-5884, with a focus on their biochemical activity, cellular effects, and in vivo applicability, supported by experimental data and detailed protocols.

Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine synthesis pathway, a metabolic route often upregulated in cancer to support cell proliferation and redox homeostasis. Both this compound and CBR-5884 have emerged as valuable chemical probes to study the therapeutic potential of targeting this pathway. While both are non-competitive inhibitors of PHGDH, they exhibit key differences in their potency, cellular activity, and pharmacokinetic properties that are crucial for experimental design.

At a Glance: Key Performance Indicators

ParameterThis compoundCBR-5884Reference
Target Phosphoglycerate Dehydrogenase (PHGDH)Phosphoglycerate Dehydrogenase (PHGDH)[1][2]
Mechanism of Action Non-competitive inhibitor with respect to 3-PG and NAD+Non-competitive inhibitor, disrupts PHGDH oligomerization[3][4]
IC50 (in vitro) ~2.5 µM~33 µM[1][4]
Cellular Potency (EC50) 8-16 µM in PHGDH-dependent cells-[3]
In Vivo Applicability Effective in xenograft modelsUnstable in mouse plasma, not suitable for in vivo studies[5]
Selectivity Inactive against a panel of other dehydrogenasesSelective for PHGDH over other dehydrogenases like LDH[2][4]

Delving into the Data: A Detailed Comparison

This compound demonstrates significantly higher potency in biochemical assays with an IC50 value of approximately 2.5 µM, compared to CBR-5884's IC50 of around 33 µM.[1][4] This translates to greater efficacy at lower concentrations in cellular assays. In PHGDH-dependent breast cancer cell lines such as MDA-MB-468, this compound exhibits an EC50 in the range of 8-16 µM for reducing cell viability.[3]

A critical differentiator for these two inhibitors is their in vivo utility. This compound has been successfully used in mouse xenograft models, where it has been shown to reduce the growth of PHGDH-dependent tumors.[3] In contrast, CBR-5884 is reported to be unstable in mouse plasma, limiting its application to in vitro studies.[5]

Both inhibitors are characterized as non-competitive, allosteric inhibitors of PHGDH.[3][4] CBR-5884 has been shown to disrupt the oligomerization state of the PHGDH enzyme.[4] this compound is also a non-competitive inhibitor with respect to both the substrate (3-phosphoglycerate) and the cofactor (NAD+).[3]

Visualizing the Science

PHGDH Inhibition and Downstream Effects

PHGDH_Pathway cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Synthesis Pathway cluster_inhibitors Inhibitors cluster_downstream Downstream Pathways 3_PG 3-Phosphoglycerate (B1209933) PHGDH PHGDH 3_PG->PHGDH 3_PHP 3-Phosphohydroxypyruvate PHGDH->3_PHP PSAT1 PSAT1 3_PHP->PSAT1 P_Ser Phosphoserine PSAT1->P_Ser PSPH PSPH P_Ser->PSPH Serine Serine PSPH->Serine Nucleotides Nucleotide Synthesis Serine->Nucleotides Redox Redox Balance (GSH) Serine->Redox Protein Protein Synthesis Serine->Protein NCT_503 This compound NCT_503->PHGDH CBR_5884 CBR-5884 CBR_5884->PHGDH

Caption: Inhibition of PHGDH by this compound and CBR-5884 blocks the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, the first committed step in the de novo serine synthesis pathway, thereby impacting downstream processes crucial for cancer cell proliferation.

Experimental Workflow for Inhibitor Comparison

Experimental_Workflow start Start biochemical Biochemical Assay (IC50 Determination) start->biochemical cellular Cellular Assays (Viability, Serine Synthesis) biochemical->cellular invivo In Vivo Studies (Xenograft Model) cellular->invivo data Data Analysis & Comparison invivo->data end Conclusion data->end

Caption: A typical experimental workflow for comparing PHGDH inhibitors, starting from in vitro enzyme kinetics to cellular assays and culminating in in vivo efficacy studies.

Experimental Protocols

In Vitro PHGDH Enzyme Inhibition Assay

Objective: To determine the IC50 value of the inhibitors against recombinant human PHGDH.

Materials:

  • Recombinant human PHGDH enzyme

  • Assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 0.1% BSA

  • Substrate: 3-phosphoglycerate (3-PG)

  • Cofactor: NAD+

  • Coupling enzyme: Diaphorase

  • Detection reagent: Resazurin

  • This compound and CBR-5884 dissolved in DMSO

Procedure:

  • Prepare a serial dilution of the inhibitors in DMSO.

  • In a 96-well plate, add the assay buffer, PHGDH enzyme, diaphorase, and the inhibitor at various concentrations.

  • Initiate the reaction by adding a mixture of 3-PG, NAD+, and resazurin.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Measure the fluorescence (Ex/Em = 530/590 nm) to determine the rate of NAD+ reduction.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Viability Assay

Objective: To assess the effect of the inhibitors on the proliferation of PHGDH-dependent and -independent cancer cell lines.

Materials:

  • PHGDH-dependent (e.g., MDA-MB-468) and -independent (e.g., MDA-MB-231) cancer cell lines

  • Complete cell culture medium

  • This compound and CBR-5884 dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the inhibitors or DMSO as a vehicle control.

  • Incubate the cells for 72-96 hours.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Normalize the results to the vehicle-treated control and calculate the EC50 value.

In Vivo Xenograft Study (for this compound)

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID)

  • PHGDH-dependent cancer cells (e.g., MDA-MB-468)

  • This compound formulated for intraperitoneal (i.p.) injection (e.g., in a vehicle of 5% NMP, 15% Solutol HS 15, and 80% water)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject the cancer cells into the flank of the mice.

  • Allow the tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into vehicle control and this compound treatment groups.

  • Administer this compound or vehicle daily via i.p. injection at a predetermined dose.

  • Measure the tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as a measure of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

Conclusion

Both this compound and CBR-5884 are valuable tools for probing the function of PHGDH in cancer metabolism. This compound stands out for its higher potency and, critically, its demonstrated utility in in vivo models, making it the inhibitor of choice for preclinical studies aiming to translate findings to a whole-animal context. CBR-5884, while less potent and not suitable for in vivo work, remains a useful compound for in vitro validation and mechanistic studies. The choice between these inhibitors will ultimately depend on the specific experimental needs and the biological questions being addressed. This guide provides the necessary data and protocols to make an informed decision and to design robust and reproducible experiments in the exciting field of cancer metabolism.

References

The Critical Role of Nct-503 Inactive Control in Validating PHGDH Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

In the quest for novel cancer therapeutics, targeting metabolic pathways essential for tumor growth has emerged as a promising strategy. One such target is the enzyme 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), which catalyzes the first and rate-limiting step in the serine biosynthesis pathway. The small molecule inhibitor Nct-503 has been instrumental in elucidating the role of PHGDH in cancer biology. However, to ensure that the observed effects are genuinely due to the inhibition of PHGDH and not off-target activities, the use of a proper inactive control is paramount. This guide provides a comprehensive comparison of this compound with its validated inactive control, offering experimental data, detailed protocols, and visual aids to assist researchers in designing robust experiments.

Distinguishing On-Target Effects from Off-Target Artifacts

The ideal inactive control for this compound is a structurally similar molecule that does not inhibit PHGDH. A widely used and validated inactive analog of this compound features the replacement of the 4-trifluoromethyl substituent with a 4-pyridinyl group.[1] This subtle modification abrogates the inhibitory activity against PHGDH, making it an excellent tool for dissecting on-target versus off-target effects.

Recent studies have highlighted the importance of using such a control, as this compound has been shown to exert effects on cellular metabolism and proliferation that are independent of its PHGDH inhibitory action. For instance, this compound can reduce the viability of cancer cells with low or no PHGDH expression and can alter the carbon flow into the tricarboxylic acid (TCA) cycle, indicating the presence of off-target activities.[2][3][4][5] The use of the inactive control allows researchers to confidently attribute observed phenotypes to the specific inhibition of PHGDH.

Comparative Efficacy: this compound vs. Inactive Control

The following tables summarize the quantitative data from various studies, highlighting the differential effects of this compound and its inactive control on enzyme activity, cell proliferation, and in vivo tumor growth.

Table 1: In Vitro Enzyme Inhibition and Cellular Potency

CompoundTargetIC50 (µM)Cell LineEC50 (µM)
This compoundPHGDH2.5[6]MDA-MB-468 (PHGDH-dependent)8[6]
This compound Inactive ControlPHGDHNo activity reportedMDA-MB-468No significant effect
This compoundPHGDHNot ApplicableBE(2)-C (High PHGDH)Significant reduction in viability[2][3]
This compound Inactive ControlPHGDHNot ApplicableBE(2)-C (High PHGDH)No significant effect[2][3]
This compoundPHGDHNot ApplicableSH-EP (Low PHGDH)Significant reduction in viability[2][3]
This compound Inactive ControlPHGDHNot ApplicableSH-EP (Low PHGDH)No significant effect[2][3]

Table 2: In Vivo Anti-Tumor Activity in Xenograft Models

TreatmentTumor ModelEffect on Tumor GrowthReference
This compoundMDA-MB-468 (PHGDH-dependent)Significant reduction in tumor volume and weight[7]
Vehicle ControlMDA-MB-468 (PHGDH-dependent)Progressive tumor growth[7]
This compoundHIF2α-KO-SU-R-786-o (ccRCC)Significant suppression of tumor growth[8]
Vehicle ControlHIF2α-KO-SU-R-786-o (ccRCC)Progressive tumor growth[8]

Visualizing the Serine Biosynthesis Pathway and this compound's Mechanism of Action

To provide a clearer understanding of the biological context, the following diagrams illustrate the serine biosynthesis pathway and the experimental workflow for validating the on-target effects of this compound.

cluster_pathway Serine Biosynthesis Pathway cluster_inhibition Inhibition by this compound Glucose Glucose 3-PG 3-Phosphoglycerate Glucose->3-PG PHGDH PHGDH 3-PHP 3-Phosphohydroxypyruvate 3-PG->3-PHP NAD+ -> NADH PSAT1 PSAT1 3-P-Ser 3-Phosphoserine 3-PHP->3-P-Ser Glutamate -> α-KG PSPH PSPH Serine Serine 3-P-Ser->Serine Glycine Glycine Serine->Glycine One-Carbon Metabolism One-Carbon Metabolism Serine->One-Carbon Metabolism This compound This compound This compound->PHGDH Inhibits

Caption: The serine biosynthesis pathway and the inhibitory action of this compound on PHGDH.

Experimental Protocols for Robust Validation

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential.

1. Cell Viability Assay

  • Cell Seeding: Plate cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound or the inactive control (e.g., 0.1 to 100 µM) for 72-96 hours.[2][3] Include a vehicle control (e.g., DMSO).

  • Viability Assessment: Use a resazurin-based assay (e.g., CellTiter-Blue) or a crystal violet staining assay to determine cell viability.

  • Data Analysis: Normalize the data to the vehicle control and calculate the EC50 values using a non-linear regression model.

2. In Vivo Xenograft Studies

  • Animal Models: Use immunodeficient mice (e.g., NOD-SCID) for tumor xenografts.

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 MDA-MB-468 cells) into the flank of each mouse.

  • Treatment Regimen: Once tumors are palpable, randomize mice into treatment groups (e.g., vehicle control, this compound at 40 mg/kg daily via intraperitoneal injection).[7]

  • Tumor Measurement: Measure tumor volume regularly using calipers (Volume = 0.5 x length x width^2).

  • Endpoint Analysis: At the end of the study, excise tumors and measure their weight. Perform histological analysis (e.g., H&E staining, Ki-67 staining for proliferation) to assess tumor characteristics.

3. Metabolic Flux Analysis using Stable Isotope Tracing

  • Cell Culture: Culture cells in media containing a stable isotope-labeled nutrient, such as [U-13C]-glucose.

  • Compound Treatment: Treat cells with this compound or the inactive control at a specified concentration and duration.

  • Metabolite Extraction: Quench cellular metabolism and extract intracellular metabolites.

  • LC-MS/MS Analysis: Analyze the isotopic enrichment of serine, glycine, and other relevant metabolites using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate the fractional contribution of the labeled nutrient to the metabolite pools to determine the effect of the compounds on metabolic fluxes.

cluster_workflow Experimental Workflow for On-Target Validation Start Start In_Vitro In Vitro Assays Start->In_Vitro In_Vivo In Vivo Xenograft Model Start->In_Vivo Cell_Culture Culture PHGDH-dependent and -independent cells In_Vitro->Cell_Culture Treatment Treat with this compound and Inactive Control Cell_Culture->Treatment Viability Cell Viability Assay Treatment->Viability Metabolomics Metabolic Flux Analysis Treatment->Metabolomics Analysis Analyze On-Target vs. Off-Target Effects Viability->Analysis Metabolomics->Analysis Tumor_Implantation Implant PHGDH-dependent tumor cells In_Vivo->Tumor_Implantation Treatment_In_Vivo Treat with this compound and Vehicle Control Tumor_Implantation->Treatment_In_Vivo Tumor_Growth Monitor Tumor Growth Treatment_In_Vivo->Tumor_Growth Tumor_Growth->Analysis End End Analysis->End

Caption: A logical workflow for validating the on-target effects of this compound.

Comparison with Other PHGDH Inhibitors

While this compound and its inactive control are valuable tools, other PHGDH inhibitors with different mechanisms of action are also available.

Table 3: Comparison of PHGDH Inhibitors

InhibitorMechanism of ActionKey CharacteristicsReference
This compound Non-competitive inhibitorGood in vivo properties[7]
CBR-5884 Covalent inhibitor, disrupts oligomerizationPotent but unstable in mouse plasma[8][9]
BI-4924 Competitive inhibitorHigh potency[9]
PKUMDL-WQ-2201 Allosteric inhibitorPotent in vitro and in vivo activity[9]

The choice of inhibitor and control should be carefully considered based on the specific research question and experimental system.

Conclusion

The rigorous use of a well-validated inactive control, such as the 4-pyridinyl analog of this compound, is indispensable for accurately interpreting experimental results and confidently attributing biological effects to the inhibition of PHGDH. By employing the comparative data, detailed protocols, and visual guides presented here, researchers can design more robust experiments, leading to a deeper understanding of the role of serine metabolism in disease and accelerating the development of effective targeted therapies. The evidence of off-target effects for this compound underscores the critical importance of including appropriate negative controls in all stages of drug discovery and validation.

References

Validating Nct-503 On-Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the on-target engagement of Nct-503, a known inhibitor of phosphoglycerate dehydrogenase (PHGDH), within a cellular context. We will explore experimental approaches, compare this compound to alternative PHGDH inhibitors, and provide detailed protocols to assist in experimental design.

Introduction to this compound and PHGDH

This compound is a small molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine synthesis pathway.[1][2] This pathway is a critical metabolic hub, providing precursors for the synthesis of amino acids, nucleotides, and lipids, and is often upregulated in cancer cells to support their high proliferative rate.[1][3] Validating that a compound like this compound directly interacts with its intended target, PHGDH, within the complex cellular environment is a crucial step in drug development to ensure its mechanism of action and to interpret cellular phenotypes accurately.

Comparative Analysis of PHGDH Inhibitors

Several small molecule inhibitors targeting PHGDH have been developed. This section compares this compound with other notable inhibitors based on their biochemical potency and cellular effects.

CompoundTargetIC50 (Enzymatic)Cellular EC50Notes
This compound PHGDH2.5 µM[4]8–16 µM (PHGDH-dependent cell lines)[5]Non-competitive inhibitor with respect to 3-PG and NAD+.[5]
CBR-5884 PHGDHNot specified in provided abstractsGenerally more potent than this compound in some cell lines[2]Disrupts the oligomerization of PHGDH subunits.[2]
PKUMDL-WQ-2101 PHGDH28.1 ± 1.3 µM[6]< 10 µM (in serine-replete media)[6]Allosteric inhibitor.[6]
Withangulatin A PHGDHNot specified in provided abstractsNot specified in provided abstractsCovalent inhibitor.[3][7]

Experimental Validation of On-Target Engagement

Several robust methods can be employed to confirm the direct binding of this compound to PHGDH in cells. This section details the protocols for key assays.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in intact cells. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Experimental Workflow:

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heating Heat Challenge cluster_lysis Cell Lysis & Fractionation cluster_analysis Analysis A 1. Culture cells to 80-90% confluency B 2. Treat cells with this compound or vehicle control (DMSO) A->B Incubate C 3. Aliquot cell suspension and heat at various temperatures B->C Transfer D 4. Lyse cells and separate soluble and aggregated protein fractions C->D Process E 5. Analyze soluble PHGDH levels by Western Blot D->E Load F 6. Plot melting curves to determine thermal shift E->F Quantify PHGDH_Pathway cluster_glycolysis Glycolysis cluster_ssp Serine Synthesis Pathway cluster_downstream Downstream Pathways Glucose Glucose G3P 3-Phosphoglycerate Glucose->G3P PHGDH PHGDH G3P->PHGDH PSP 3-Phosphohydroxypyruvate PHGDH->PSP Inhibited by this compound Serine Serine PSP->Serine Glycine Glycine Serine->Glycine One_Carbon One-Carbon Metabolism Glycine->One_Carbon Nucleotides Nucleotide Synthesis One_Carbon->Nucleotides Metabolomics_Workflow cluster_culture Cell Culture & Treatment cluster_extraction Metabolite Extraction cluster_analysis LC-MS Analysis cluster_data Data Analysis A 1. Culture cells in media with U-13C-glucose B 2. Treat with this compound or vehicle A->B C 3. Quench metabolism and extract metabolites B->C Process D 4. Analyze metabolite extracts by LC-MS C->D Inject E 5. Quantify labeled serine and other downstream metabolites D->E Analyze

References

A Comparative Guide to Alternative Small Molecule Inhibitors of PHGDH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of alternative small molecule inhibitors targeting 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), a key enzyme in the de novo serine biosynthesis pathway. Upregulation of PHGDH is a metabolic hallmark of various cancers, making it a compelling target for therapeutic intervention. This document summarizes quantitative data, details experimental methodologies for key assays, and visualizes relevant biological pathways and workflows to support your research and drug development efforts.

Performance Comparison of PHGDH Inhibitors

The following table summarizes the biochemical and cellular potency of several small molecule inhibitors of PHGDH. These compounds represent diverse chemical scaffolds and modes of action, offering a range of tools for studying PHGDH biology and potential therapeutic development.

InhibitorChemical ClassIn Vitro IC50 (µM)Cell-Based EC50 (µM)Cell Line(s)Mode of InhibitionCitation(s)
CBR-5884 Thiophene Derivative33 ± 12~30 (serine synthesis inhibition)Melanoma, Breast CancerNon-competitive
NCT-503 Piperazine-1-carbothioamide2.5 ± 0.68 - 16MDA-MB-468, BT-20, HCC70, HT1080, MT-3Non-competitive with respect to 3-PG and NAD+
BI-4924 Not Specified0.0032.2 (serine biosynthesis inhibition)Not SpecifiedNADH/NAD+-competitive
WQ-2101 Not Specified34.87.7 - 10.8MDA-MB-468, HCC70Allosteric, non-NAD+-competing
Oridonin ent-kaurane Diterpenoid0.48 ± 0.022.49 ± 0.21Not SpecifiedNot Specified

Signaling Pathway and Experimental Workflow Visualizations

To facilitate a deeper understanding of the biological context and experimental approaches, the following diagrams were generated using the Graphviz DOT language.

PHGDH_Signaling_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis ThreePG 3-Phosphoglycerate (3-PG) Glycolysis->ThreePG PHGDH PHGDH ThreePG->PHGDH NAD+ to NADH ThreePHP 3-Phosphohydroxypyruvate PHGDH->ThreePHP PSAT1 PSAT1 ThreePHP->PSAT1 ThreePS 3-Phosphoserine PSAT1->ThreePS PSPH PSPH ThreePS->PSPH Serine Serine PSPH->Serine Glycine Glycine Serine->Glycine OneCarbon One-Carbon Metabolism Serine->OneCarbon Protein Protein Synthesis Serine->Protein mTORC1 mTORC1 Signaling Serine->mTORC1 Glycine->OneCarbon Nucleotides Nucleotide Synthesis OneCarbon->Nucleotides mTORC1->Protein

PHGDH Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Compound_Library Compound Library HTS High-Throughput Screening (PHGDH Enzyme Assay) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification IC50_Determination IC50 Determination Hit_Identification->IC50_Determination Cancer_Cell_Lines Cancer Cell Lines (PHGDH-dependent vs. -independent) Hit_Identification->Cancer_Cell_Lines Mechanism_of_Inhibition Mechanism of Inhibition Studies IC50_Determination->Mechanism_of_Inhibition Target_Engagement Target Engagement Assays Mechanism_of_Inhibition->Target_Engagement Serine_Synthesis_Assay Cellular Serine Synthesis Assay (¹³C-Glucose Tracing) Cancer_Cell_Lines->Serine_Synthesis_Assay Proliferation_Assay Cell Proliferation/Viability Assay Cancer_Cell_Lines->Proliferation_Assay Xenograft_Models Xenograft Models Proliferation_Assay->Xenograft_Models Efficacy_Studies Efficacy Studies Xenograft_Models->Efficacy_Studies

Experimental Workflow for PHGDH Inhibitor Evaluation.

Experimental Protocols

In Vitro PHGDH Enzyme Activity Assay (Coupled Assay)

This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH, which is coupled to the reduction of a reporter molecule.

Materials:

  • Recombinant human PHGDH enzyme

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 0.5 mM EDTA

  • 3-Phosphoglycerate (3-PG), substrate

  • Nicotinamide adenine (B156593) dinucleotide (NAD+), cofactor

  • Diaphorase

  • Resazurin (B115843) (or other suitable colorimetric/fluorometric substrate for diaphorase)

  • Small molecule inhibitors dissolved in DMSO

  • 384-well or 96-well microplates

Procedure:

  • Reagent Preparation: Prepare a master mix containing recombinant human PHGDH, 3-PG, NAD+, diaphorase, and resazurin in the assay buffer. The final concentrations of each component should be optimized for linear reaction kinetics.

  • Compound Plating: Dispense the small molecule inhibitors at various concentrations into the microplate wells. Include appropriate controls (e.g., DMSO vehicle for 100% activity and a known inhibitor for 0% activity).

  • Enzyme Reaction Initiation: Add the enzyme master mix to the wells containing the compounds to start the reaction.

  • Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 30-60 minutes), protecting from light if using a fluorescent readout.

  • Signal Detection: Measure the fluorescence (e.g., Ex/Em ~560/590 nm for resorufin) or absorbance using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls. Determine the IC50 values by fitting the dose-response data to a suitable model (e.g., four-parameter logistic equation).

Cellular Serine Synthesis Assay (¹³C-Glucose Tracing)

This method quantifies the rate of de novo serine synthesis in cells by tracing the incorporation of heavy isotopes from labeled glucose into serine.

Materials:

  • Cancer cell lines of interest

  • Cell culture medium (e.g., DMEM) lacking glucose and serine

  • [U-¹³C₆]-Glucose (uniformly labeled with ¹³C)

  • Dialyzed fetal bovine serum (dFBS)

  • Small molecule inhibitors dissolved in DMSO

  • Methanol, water, and chloroform (B151607) for metabolite extraction

  • LC-MS/MS instrument

Procedure:

  • Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.

  • Inhibitor Treatment: Pre-treat the cells with the small molecule inhibitors at desired concentrations for a specified duration.

  • Isotope Labeling: Replace the culture medium with fresh medium containing [U-¹³C₆]-glucose, dFBS, and the inhibitors. The standard glucose is replaced with the labeled glucose.

  • Metabolite Extraction: After an appropriate incubation time (e.g., 6-24 hours), wash the cells with ice-cold saline and quench the metabolism by adding a cold extraction solvent (e.g., 80% methanol). Scrape the cells and collect the extract.

  • Phase Separation: Add water and chloroform to the extract to separate the polar and nonpolar metabolites. The polar phase containing amino acids is collected.

  • LC-MS/MS Analysis: Analyze the polar metabolite extracts using LC-MS/MS to measure the abundance of different isotopologues of serine (M+1, M+2, M+3).

  • Data Analysis: Calculate the fractional contribution of glucose to serine synthesis by determining the percentage of labeled serine relative to the total serine pool. Compare the fractional contribution in inhibitor-treated cells to that in vehicle-treated control cells to determine the extent of inhibition of de novo serine synthesis.

Cross-Validation of Nct-503 with Genetic Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological inhibitor Nct-503 with genetic knockdown of its primary target, phosphoglycerate dehydrogenase (PHGDH). This analysis is supported by experimental data to facilitate informed decisions in research and development.

This compound is a small molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2][3] This pathway is often upregulated in cancer cells to support their high proliferation rates and biosynthetic needs.[4][5] Cross-validation of this compound's effects with genetic knockdown techniques, such as CRISPR-Cas9, provides a robust method to assess its on-target specificity and potential off-target activities.[2][6][7]

Comparative Analysis of Phenotypic Effects

The following tables summarize the quantitative effects of this compound treatment versus genetic knockdown of PHGDH on various cancer cell lines.

Table 1: Effect on Cell Viability and Proliferation
Cell LineTreatmentConcentration/ MethodEffect on Viability/ProliferationReference
MDA-MB-468 (Breast Cancer)This compound10 µMDecreased viability[6]
MDA-MB-468 (Breast Cancer)PHGDH Knockdown (shRNA)-Decreased viability[4]
Neuroblastoma Cell Lines (BE(2)-C, Kelly, SH-EP, SK-N-AS)This compound10 µMReduced proliferation (20-50% reduction)[2]
Neuroblastoma Cell Lines (BE(2)-C)PHGDH Knockout (CRISPR-Cas9)-No significant effect on proliferation[2]
Multiple Myeloma Cell LinesThis compoundIC50 values variedSensitive to inhibition[3]
Multiple Myeloma Cell LinesPHGDH Knockdown-Increased sensitivity to bortezomib[3]
Colorectal Cancer Cells (HCT116, DLD-1)This compoundNon-toxic dosesRadiosensitizing effect under hypoxia[8]

Note: The effects of this compound on neuroblastoma cell proliferation appear to be independent of PHGDH expression levels, suggesting potential off-target effects.[2]

Table 2: Metabolic Effects
Cell LineTreatmentEffect on MetabolismReference
MDA-MB-468This compound (10 µM)Reduced incorporation of glucose-derived carbons into serine.[6]
MDA-MB-468This compound (10 µM)Increased synthesis of serine from glycine (B1666218) (futile cycle).[1]
Neuroblastoma Cell LinesThis compound (10 µM)Strongly reduced synthesis of glucose-derived citrate (B86180), independent of PHGDH expression.[2][9]
Neuroblastoma Cell LinesPHGDH Knockout (CRISPR-Cas9)Did not affect incorporation of glucose-derived carbons into citrate.[2]
Colorectal Cancer CellsThis compoundReduced cellular respiration and ATP production.[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for cross-validation studies.

G cluster_pathway Serine Biosynthesis Pathway Glucose Glucose Three_PG 3-Phosphoglycerate Glucose->Three_PG Phosphohydroxypyruvate Phosphohydroxypyruvate Three_PG->Phosphohydroxypyruvate PHGDH Phosphoserine Phosphoserine Phosphohydroxypyruvate->Phosphoserine PSAT1 Serine Serine Phosphoserine->Serine PSPH Glycine Glycine Serine->Glycine SHMT One_Carbon_Units One-Carbon Units Serine->One_Carbon_Units GSH Glutathione (GSH) Synthesis Serine->GSH Glycine->Serine SHMT Nucleotides Nucleotide Synthesis One_Carbon_Units->Nucleotides Nct_503 This compound Nct_503->Three_PG Inhibits

Caption: The serine biosynthesis pathway and the inhibitory action of this compound on PHGDH.

G cluster_workflow Cross-Validation Experimental Workflow cluster_pharmacological Pharmacological Inhibition cluster_genetic Genetic Knockdown Start Select Cancer Cell Line Treat_Nct503 Treat with this compound Start->Treat_Nct503 Control_Inactive Treat with Inactive Control Start->Control_Inactive CRISPR_KO PHGDH Knockout (e.g., CRISPR-Cas9) Start->CRISPR_KO WT_Control Wild-Type Control Start->WT_Control Assay_Pharm Phenotypic & Metabolic Assays Treat_Nct503->Assay_Pharm Perform Assays Control_Inactive->Assay_Pharm Perform Assays Compare Compare Results Assay_Pharm->Compare Assay_Genetic Phenotypic & Metabolic Assays CRISPR_KO->Assay_Genetic Perform Assays WT_Control->Assay_Genetic Perform Assays Assay_Genetic->Compare

Caption: A generalized workflow for cross-validating the effects of this compound with genetic knockdown.

Detailed Experimental Protocols

Cell Viability/Proliferation Assay (MTS Assay)
  • Cell Seeding: Plate cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with increasing concentrations of this compound or a vehicle control (e.g., DMSO). For genetic knockdown experiments, cells with PHGDH knockout and wild-type controls are seeded.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blotting for PHGDH Expression
  • Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against PHGDH overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Stable Isotope-Resolved Metabolomics (SIRM)
  • Cell Culture: Culture cells in media containing a stable isotope-labeled nutrient, such as U-13C-glucose.

  • Treatment: Treat the cells with this compound or vehicle control for a specified period.

  • Metabolite Extraction: Quench cellular metabolism and extract metabolites using a cold solvent mixture (e.g., 80% methanol).

  • Sample Analysis: Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to determine the incorporation of the stable isotope into downstream metabolites like serine and citrate.

  • Data Analysis: Analyze the mass isotopomer distributions to quantify the flux through specific metabolic pathways.

Conclusion

Cross-validation studies reveal that while this compound effectively inhibits its primary target, PHGDH, and recapitulates some of the phenotypic effects of genetic knockdown, it also exhibits off-target effects, particularly in neuroblastoma cell lines.[2] The reduction of glucose-derived citrate synthesis by this compound, independent of PHGDH expression, highlights a potential secondary mechanism of action or off-target activity that warrants further investigation.[2][9] For researchers utilizing this compound, it is crucial to consider these findings and employ appropriate genetic controls to dissect the on-target versus off-target effects in their specific experimental systems.

References

Safety Operating Guide

Navigating the Safe Disposal of NCT-503: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of NCT-503, a potent inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH). Adherence to these guidelines is critical for minimizing environmental impact and safeguarding personnel.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the known hazards associated with this compound and to take appropriate safety measures. The following table summarizes key safety information derived from available Safety Data Sheets (SDS).

ParameterInformationSource
Physical State Solid powder, white to beige in color.Sigma-Aldrich
Known Hazards Causes skin irritation. May cause serious eye irritation. May cause respiratory irritation.Sigma-Aldrich[1], Cayman Chemical[2]
Personal Protective Equipment (PPE) Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area.Sigma-Aldrich[1], MedchemExpress[3]
In case of Exposure Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.Sigma-Aldrich[1], MedchemExpress[3]
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up.Sigma-Aldrich[1], MedchemExpress[3]

Step-by-Step Disposal Protocol for this compound

Currently, there are no publicly available and validated protocols for the chemical neutralization or degradation of this compound into non-hazardous components. Therefore, the standard and required method of disposal is to treat it as hazardous chemical waste.

Experimental Protocol: Hazardous Chemical Waste Disposal

Objective: To safely and compliantly dispose of this compound solid waste, contaminated labware, and solutions.

Materials:

  • This compound waste (solid, solutions, or contaminated materials)

  • Appropriate, labeled, and sealed hazardous waste container

  • Personal Protective Equipment (PPE) as specified above

  • Chemical fume hood

Procedure:

  • Segregation of Waste:

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

    • Keep this compound in its original container if possible.[1]

  • Packaging Solid Waste:

    • Carefully transfer any solid this compound waste into a designated hazardous waste container.

    • Avoid generating dust. If there is a risk of dust, perform this task within a chemical fume hood.[1]

  • Packaging Liquid Waste:

    • Aqueous or solvent-based solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container.

    • Do not pour this compound solutions down the drain.

  • Disposal of Contaminated Labware:

    • Disposable labware (e.g., pipette tips, tubes, gloves) that has come into contact with this compound should be collected in a designated hazardous waste bag or container.

    • Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone) in a chemical fume hood. The rinsate must be collected as hazardous waste.

  • Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

  • Storage Pending Disposal:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area.

  • Arranging for Pickup:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Disposal must be carried out by a licensed chemical disposal agency in accordance with local, regional, and national regulations.[1][3][4]

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

NCT503_Disposal_Workflow cluster_prep Preparation & Segregation cluster_packaging Packaging cluster_final Final Steps start Start: Identify this compound Waste ppe Don Appropriate PPE start->ppe segregate Segregate Waste Streams (Solid, Liquid, Contaminated Items) ppe->segregate package_solid Package Solid Waste segregate->package_solid package_liquid Package Liquid Waste segregate->package_liquid package_labware Package Contaminated Labware segregate->package_labware label_container Label Waste Container package_solid->label_container package_liquid->label_container package_labware->label_container store Store in Designated Area label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs end_node Disposal by Licensed Agency contact_ehs->end_node

This compound Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and the most recent Safety Data Sheet for the compound.

References

Personal protective equipment for handling Nct-503

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This document provides essential safety and logistical information for handling the small molecule inhibitor Nct-503. As a potent research chemical with cytotoxic properties observed in cancer cell studies, this compound must be handled with appropriate caution to minimize exposure and ensure a safe laboratory environment. The following guidelines are based on best practices for handling cytotoxic and hazardous compounds in a research setting.

Personal Protective Equipment (PPE)

Due to its cytotoxic nature, a comprehensive PPE strategy is mandatory when handling this compound in both powder and solution form. The following table summarizes the required PPE.

PPE CategoryItemSpecification
Hand Protection GlovesDouble gloving with nitrile gloves is recommended. Gloves should be powder-free and have a suitable thickness for handling chemicals. Regularly inspect gloves for any signs of degradation or puncture and change them immediately if compromised.
Body Protection Lab Coat/GownA disposable, back-closing gown made of a low-permeability fabric should be worn.[1] Cuffed sleeves are recommended to provide a barrier with inner gloves.
Eye Protection Safety Goggles/GlassesChemical splash goggles or safety glasses with side shields are required to protect against splashes and aerosols.
Respiratory Protection Facemask/RespiratorWhen handling the powder form of this compound, especially when weighing, a fit-tested N95 respirator or a higher level of respiratory protection should be used to prevent inhalation of fine particles.[2] A surgical mask should be worn at a minimum when there is a risk of splashes.

Operational Plan: Handling and Solution Preparation

Adherence to a strict operational plan is crucial for the safe handling of this compound. The following step-by-step guidance covers the entire workflow from receiving the compound to its use in experiments.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, refer to the supplier's recommendations, which are typically -20°C for up to one year or -80°C for up to two years for the solid form.[3] Solutions in DMSO should be stored at -20°C for up to one month or -80°C for up to six months.[4]

Weighing the Compound

Handling the powder form of this compound poses the highest risk of aerosolization and exposure.

  • Designated Area: All weighing activities must be conducted in a designated area within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[5]

  • Tare Method: To minimize the time the powder is exposed, use the tare method:

    • Place a tared weigh boat or vial on the analytical balance.

    • Carefully add the this compound powder to the container inside the fume hood.

    • Securely cap the container before removing it from the fume hood for final weighing.[5]

  • Static Control: Use anti-static weigh boats or an anti-static gun to prevent the powder from scattering due to static electricity.

  • Cleanup: Use disposable tools (e.g., spatulas) and clean the weighing area and balance thoroughly after each use with a suitable solvent (e.g., 70% ethanol) and a disposable absorbent material.

Solution Preparation

In Vitro Studies (DMSO Stock Solution)

This compound is soluble in DMSO.[4]

  • Solvent: Use anhydrous, high-purity DMSO to prepare the stock solution.

  • Procedure:

    • In a chemical fume hood, add the appropriate volume of DMSO to the vial containing the pre-weighed this compound powder to achieve the desired stock concentration (e.g., 10 mM).

    • Cap the vial tightly and vortex until the compound is fully dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.

  • Working Solution: Prepare working solutions by diluting the DMSO stock in the appropriate cell culture medium. It is crucial to ensure the final concentration of DMSO in the cell culture is non-toxic (typically below 0.5%).[4]

In Vivo Studies

For animal studies, this compound has been formulated in various vehicles.

Example Formulation 1: A common vehicle for intraperitoneal (IP) administration is a mixture of:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween 80

  • 45% Saline[6]

Example Formulation 2: Another reported vehicle for IP injection consists of:

  • 5% Ethanol

  • 35% PEG300

  • 60% of an aqueous 30% hydroxypropyl-β-cyclodextrin solution[7]

Preparation Protocol (General):

  • Prepare the vehicle components separately.

  • In a sterile tube, dissolve the required amount of this compound in the organic solvent component first (e.g., DMSO or ethanol).

  • Sequentially add the other vehicle components while vortexing to ensure a homogenous suspension.

  • The final formulation should be prepared fresh before each use.

Disposal Plan

All materials contaminated with this compound must be treated as cytotoxic chemical waste and disposed of according to institutional and local regulations.

Waste TypeDisposal Procedure
Solid Waste Contaminated PPE (gloves, gowns, masks), weigh boats, and other disposable lab supplies should be collected in a designated, clearly labeled, leak-proof container for cytotoxic waste.[8][9]
Liquid Waste Unused this compound solutions and contaminated solvents should be collected in a labeled, sealed, and chemical-resistant waste container. Do not mix with other chemical waste streams unless permitted by your institution's waste management plan.
Sharps Needles and syringes used for administering this compound solutions must be disposed of in a designated sharps container for cytotoxic waste.[9]

Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated. A recommended procedure is to wipe the surfaces with a detergent solution followed by 70% ethanol.[10][11]

Experimental Workflow Diagram

The following diagram illustrates the key stages and safety considerations in the handling of this compound.

Nct503_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receiving Receiving and Inspection Storage Secure Storage (-20°C or -80°C) Receiving->Storage Inspect & Log Weighing Weighing Powder (in Fume Hood) Storage->Weighing Retrieve Compound Dissolving Dissolving in Solvent (e.g., DMSO) Weighing->Dissolving Prepare Stock Solution InVitro In Vitro Use (Cell Culture) Dissolving->InVitro Dilute to Working Conc. InVivo In Vivo Use (Animal Dosing) Dissolving->InVivo Prepare Formulation Decontamination Decontamination of Surfaces & Equipment InVitro->Decontamination InVivo->Decontamination WasteCollection Waste Segregation (Cytotoxic Waste) Decontamination->WasteCollection FinalDisposal Final Disposal via Certified Vendor WasteCollection->FinalDisposal

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.